11-Keto-beta-boswellic acid
Description
Classification and Origin within Boswellia Species
11-Keto-beta-boswellic acid (KBA) is classified as a pentacyclic triterpenoid (B12794562) and belongs to the ursane (B1242777) group of triterpenes. nih.govrsc.org It is a naturally occurring compound isolated from the oleo-gum resin of trees belonging to the genus Boswellia, notably Boswellia serrata and Boswellia carteri. mdpi.comnih.gov This resin, commonly known as frankincense, is a complex mixture containing essential oils, polysaccharides, and higher terpenoids, with boswellic acids constituting a major part of the resin fraction (25-35%). rsc.orgceon.rs
The gum resin of B. serrata and B. carteri contains at least 12 different types of boswellic acids. mdpi.com Among these, the six major acids are α- and β-boswellic acid (BA), acetyl-α- and acetyl-β-boswellic acid (ABA), 11-keto-β-boswellic acid (KBA), and 3-O-acetyl-11-keto-β-boswellic acid (AKBA). mdpi.com These compounds are considered the primary bioactive constituents responsible for the therapeutic effects of the resin. nih.gov While boswellic acids can exist as α-isomers (oleanane type) and β-isomers (ursane type), the keto-boswellic acids were long believed to only occur as β-isomers. nih.gov However, recent research has also identified the existence of 11-keto-α-boswellic acid (α-KBA). nih.gov
Historical Context and Evolution in Phytomedicine Research
The use of frankincense, the resinous exudate from Boswellia species, has a long and storied history in traditional medicine systems, particularly in Ayurvedic and Unani medicine. mdpi.com Traditionally, it has been utilized for its perceived anti-inflammatory, antiseptic, and analgesic properties in the management of various inflammatory conditions, gastrointestinal ailments, and microbial infections. mdpi.com In traditional Chinese medicine, it is employed to activate blood circulation to alleviate pain and reduce swelling. nih.gov The use of frankincense for mental ailments was even documented in ancient Greece. nih.govnih.gov
The transition from traditional phytomedicine to modern biomedical research began with the identification of boswellic acids as the principal active components of the resin. nih.gov Early scientific investigations in the late 20th century started to validate the empirical observations of traditional use, focusing on the anti-inflammatory mechanisms. A pivotal discovery was the inhibitory effect of boswellic acids on 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of pro-inflammatory leukotrienes. ceon.rsphcogrev.com This finding provided a concrete biochemical basis for the anti-inflammatory actions of the resin and spurred further research. Among the various boswellic acids, 11-keto-β-boswellic acid and its acetylated form, AKBA, were identified as particularly potent inhibitors of 5-LOX, establishing them as compounds of significant interest. ceon.rsmedsci.org This evolution marked a shift from the use of crude extracts to a focused inquiry into the specific molecular targets and therapeutic applications of its purified constituents.
Broad Spectrum of Investigated Biological Activities
Academic research has unveiled a wide array of biological activities for this compound and its acetylated derivative, AKBA. These compounds have been shown to interact with multiple molecular targets, including enzymes, transcription factors, and signaling proteins, which explains their diverse pharmacological effects. mdpi.comresearchgate.net The primary and most studied activity is its anti-inflammatory action, largely attributed to the inhibition of 5-lipoxygenase. medsci.orgmedchemexpress.com Beyond this, research has expanded to explore its potential in oncology, neurology, and metabolic diseases.
The investigated activities are multifaceted, ranging from inducing apoptosis in cancer cells to providing neuroprotection and modulating the immune system. nih.govsemanticscholar.org This broad spectrum underscores the compound's potential as a multi-target agent for complex chronic diseases. mdpi.comresearchgate.net
Interactive Table: Investigated Biological Activities of this compound (and its derivatives)
| Biological Activity | Description | Key Molecular Targets/Pathways |
| Anti-inflammatory | Inhibition of pro-inflammatory pathways. | 5-lipoxygenase (5-LOX), Nuclear factor-kappa B (NF-κB), Tumor necrosis factor-alpha (TNF-α), Interleukins (IL-1, IL-6) medchemexpress.comsemanticscholar.orgexamine.com |
| Anti-cancer | Induction of apoptosis, inhibition of proliferation and metastasis in various cancer cell lines. | Caspases, Bcl-2 family proteins, PI3K/Akt, STAT3, VEGFR2 nih.govmdpi.comwjgnet.com |
| Neuroprotective | Protection against neuronal damage and neuroinflammation. | Nrf2/HO-1 pathway, Cholinesterase, Reduction of oxidative stress nih.govbohrium.combrieflands.com |
| Antioxidant | Mitigation of oxidative stress by enhancing antioxidant defenses. | Keap1/Nrf2/HO-1 signaling, Reduction of reactive oxygen species (ROS) nih.govfrontiersin.org |
| Hepatoprotective | Alleviation of liver injury. | Reduction of pro-inflammatory cytokines, Inhibition of NF-κB semanticscholar.orgnih.gov |
| Immunomodulatory | Modulation of immune responses. | Inhibition of leukocyte elastase, Regulation of cytokine production nih.govmdpi.com |
| Anti-diabetic | Potential to ameliorate metabolic dysfunction associated with diabetes. | DPP-4 inhibition, Improved insulin (B600854) sensitivity medchemexpress.comsemanticscholar.orgnih.gov |
| Anti-arthritic | Reduction of inflammation and cartilage degradation in arthritis models. | Inhibition of MMP-3, Suppression of TNF-α examine.commdpi.com |
Rationale for Focused Academic Inquiry into its Mechanisms and Applications
The significant academic and pharmaceutical interest in this compound is driven by several key factors. Primarily, its potent and specific inhibitory action on 5-lipoxygenase presents a distinct mechanism compared to conventional non-steroidal anti-inflammatory drugs (NSAIDs), which primarily target cyclooxygenase (COX) enzymes. phcogrev.com This offers a promising avenue for developing anti-inflammatory agents with a potentially different profile of effects.
Furthermore, the ability of KBA and its derivatives to modulate multiple signaling pathways, such as NF-κB, STAT3, and PI3K/Akt, positions it as a multi-target agent. nih.govmdpi.com This is particularly relevant for complex multifactorial diseases like cancer, neurodegenerative disorders, and chronic inflammatory conditions, where targeting a single pathway is often insufficient. mdpi.comresearchgate.net For instance, its capacity to induce apoptosis and inhibit proliferation in various cancer cell lines, including those resistant to chemotherapy, has made it a subject of intense oncological research. nih.govmdpi.comwjgnet.com
The compound's ability to cross the blood-brain barrier, as suggested by animal studies, opens up its potential for treating central nervous system disorders. examine.com The growing body of evidence for its neuroprotective, anti-aging, and anti-glioma effects further solidifies the rationale for focused investigation into its neurological applications. nih.govbohrium.com The need for novel, effective, and potentially safer therapeutic agents for a host of chronic diseases continues to fuel the scientific exploration of this compound, aiming to fully elucidate its mechanisms of action and translate preclinical findings into viable clinical applications. mdpi.comspringermedizin.de
Structure
2D Structure
Properties
IUPAC Name |
3-hydroxy-4,6a,6b,8a,11,12,14b-heptamethyl-14-oxo-1,2,3,4a,5,6,7,8,9,10,11,12,12a,14a-tetradecahydropicene-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46O4/c1-17-8-11-26(3)14-15-28(5)19(23(26)18(17)2)16-20(31)24-27(4)12-10-22(32)30(7,25(33)34)21(27)9-13-29(24,28)6/h16-18,21-24,32H,8-15H2,1-7H3,(H,33,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIMHGPSYDOGBPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CCC3(C(=CC(=O)C4C3(CCC5C4(CCC(C5(C)C(=O)O)O)C)C)C2C1C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17019-92-0 | |
| Record name | Urs-12-en-23-oic acid, 3-hydroxy-11-oxo-, (3α,4β) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biogenesis and Chemical Modifications of 11 Keto Beta Boswellic Acid
Natural Occurrence and Isomeric Forms (e.g., α-KBA vs. β-KBA)
11-Keto-β-boswellic acid (β-KBA) is a pentacyclic triterpenoid (B12794562) naturally found in the oleo-gum resin, commonly known as frankincense, which is exuded from trees of the Boswellia genus, particularly Boswellia serrata, Boswellia sacra, and Boswellia papyrifera. caymanchem.comnih.govmedchemexpress.com This compound is one of the major bioactive constituents of the resin, alongside other boswellic acids like β-boswellic acid (β-BA), 3-O-acetyl-β-boswellic acid (β-ABA), and 3-O-acetyl-11-keto-β-boswellic acid (AKBA). gavinpublishers.comtandfonline.comnih.gov
Boswellic acids exist as constitutional isomers, primarily distinguished as α- and β-types, which correspond to oleanane (B1240867) and ursane (B1242777) skeletons, respectively. mpg.de The key structural difference lies in the E-ring of the pentacyclic structure: α-isomers feature geminal methyl groups, while β-isomers have vicinal methyl groups. mpg.de For many years, it was believed that the keto-boswellic acids only occurred as the β-isomer. mpg.de However, research has now confirmed the natural existence of 11-keto-α-boswellic acid (α-KBA), although β-KBA remains the more commonly referenced isomer. mpg.deresearchgate.net The concentration and presence of these isomers can vary significantly between different Boswellia species and even based on the environmental conditions of the same species. tandfonline.comnih.gov
Precursor Compounds and Proposed Biosynthetic Pathways
The biosynthesis of boswellic acids, including KBA, is a complex process originating from the cyclization of tetracyclic or pentacyclic triterpenes. The proposed pathway begins with precursors like β-amyrin for β-boswellic acids (ursane-type) and α-amyrin for α-boswellic acids (oleanane-type). nih.govplos.org
The formation of the pentacyclic triterpene backbone is believed to follow the well-established mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways, which produce isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These five-carbon units are sequentially assembled to form geranylgeranyl pyrophosphate (GGPP). Through a series of cyclization reactions catalyzed by specific enzymes, GGPP is converted into the triterpenoid skeleton.
For β-KBA, the proposed precursor is β-amyrin. plos.org Subsequent modifications involving a series of oxidation steps at specific carbon positions (C-3, C-11, and C-24) on the β-amyrin skeleton lead to the formation of various β-boswellic acids. plos.org The introduction of a keto group at the C-11 position is a critical step in the formation of KBA. plos.org Studies have identified intermediates such as β-boswellic aldehyde and 3β, 11β-dihydroxy BA as potential precursors in this intricate biosynthetic cascade. nih.govplos.org The presence of all six major boswellic acids in the stem of Boswellia species is attributed to the existence of specialized resin-secretory canals where this biosynthesis occurs. plos.org
Semi-synthetic Derivatization Strategies for Analog Development
KBA and its acetylated form, AKBA, serve as valuable starting scaffolds for semi-synthesis, aiming to develop new analogs with potentially enhanced properties. google.com Chemical modifications primarily target the functional groups on the triterpenoid structure, such as the carboxylic acid at C-24, the hydroxyl group at C-3, and the enone functionality in ring C. gavinpublishers.comtandfonline.comacs.org
A common derivatization strategy involves the modification of the carboxylic acid group at the C-24 position to form various amides. This is typically achieved by coupling KBA or AKBA with different amines using amide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). acs.orgnih.gov This strategy can alter the molecule's polarity and biological interactions. For instance, a series of amide derivatives of AKBA were synthesized using an ethylenediamine (B42938) linker, demonstrating that modification at the carboxyl group is a viable strategy for creating novel analogs. acs.orgnih.gov
Table 1: Examples of Amide Synthesis Strategies for Boswellic Acid Derivatives This table is interactive. Scroll to see more data.
| Parent Compound | Reagents | Linker/Amine | Resulting Derivative Type | Reference |
|---|---|---|---|---|
| AKBA | HATU, DIPEA, NH2CH2CH2NHBoc | N-Boc-ethylenediamine | Amide intermediate for further modification | nih.gov |
| KBA | --- | Hydrazine hydrate | Hydrazone derivative | tandfonline.com |
To enhance cellular uptake and direct the compound to specific organelles, KBA derivatives have been conjugated to mitochondria-targeting moieties. nih.govresearchgate.net Mitochondria in tumor cells have a significantly higher membrane potential than those in normal cells, allowing for the selective accumulation of delocalized lipophilic cations (DLCs). nih.gov
Triphenylphosphonium (TPP) is a well-known DLC used for this purpose. nih.govresearchgate.net In one synthetic strategy, AKBA-derived amides were linked to a bromo-alkoxy chain, which was then reacted with triphenylphosphine (B44618) to yield the final mitochondria-targeted TPP conjugate. nih.gov This approach aims to concentrate the active compound within the mitochondria, potentially amplifying its effects. nih.govresearchgate.net
Besides the C-24 carboxylic acid, the C-3 hydroxyl group is another frequent site for chemical modification. Esterification of this group can alter the lipophilicity and other physicochemical properties of the molecule. While the replacement of the 3-acetoxy group in AKBA with a hydroxyl group often leads to a decrease in certain biological activities, other modifications are actively explored. acs.org
Examples of modifications at this position include creating derivatives with different ester groups, such as propionyloxy or hexanoyloxy. acs.org Additionally, modifications to the enone functional group of KBA and AKBA have been explored, such as converting the 11-keto group into a chlorodiene moiety using reagents like phosphorus pentachloride (PCl5). gavinpublishers.com
Table 2: Examples of Functional Group Modifications on the Boswellic Acid Scaffold This table is interactive. Scroll to see more data.
| Parent Compound | Position Modified | Reagent/Modification | Resulting Functional Group | Reference |
|---|---|---|---|---|
| KBA | C-3 | Succinic anhydride | 3-O-succinyl | google.com |
| KBA | C-11 | NaBH4, LiBr | 11-α-hydroxy / 11-β-hydroxy | nih.gov |
| AKBA | C-11 | PCl5 | Chlorodiene | gavinpublishers.com |
| AKBA | C-3 | NaOH (hydrolysis) | 3-hydroxyl | acs.orgnih.gov |
Mitochondria-Targeted Conjugates
Biotransformation Studies
Biotransformation utilizes biological systems, such as microorganisms (bacteria and fungi), to catalyze chemical reactions on a substrate. mdpi.com This method is employed to generate novel derivatives of KBA that may be difficult to achieve through conventional chemical synthesis. nih.gov Fungi, in particular, are known to perform complex reactions like hydroxylation at various positions on the triterpenoid skeleton. mdpi.comnih.gov
Studies using the fungus Cunninghamella blakesleana have shown that it can extensively metabolize KBA. nih.govphytopurify.com The primary biotransformation processes observed are hydroxylation, oxidation, and esterification. nih.govphytopurify.com Incubation of KBA with Cunninghamella blakesleana yielded a variety of hydroxylated derivatives. nih.gov
Similarly, in vitro metabolism studies using human liver preparations have identified hydroxylation as a major metabolic pathway for KBA. nih.gov The cytochrome P450 enzyme CYP3A4 was found to play a predominant role in this hydroxylation reaction in humans. nih.gov
Table 3: Metabolites of 11-Keto-β-boswellic Acid from Biotransformation Studies This table is interactive. Scroll to see more data.
| Organism/System | Parent Compound | Type of Transformation | Resulting Metabolites (Examples) | Reference |
|---|---|---|---|---|
| Cunninghamella blakesleana | KBA | Hydroxylation, Oxidation, Esterification | 7β-hydroxy-KBA, 7β,15α-dihydroxy-KBA, 7β,16β-dihydroxy-KBA | nih.gov |
| Cunninghamella elegans | AKBA | Deacetylation, Hydroxylation | 7β-hydroxy-KBA, 7β,30-dihydroxy-KBA | tandfonline.com |
| Human Liver Microsomes | KBA | Hydroxylation | Monohydroxylated KBA (e.g., at C-20, C-21) | nih.gov |
Elucidation of Molecular and Cellular Mechanisms of 11 Keto Beta Boswellic Acid Action
Enzymatic Inhibition and Regulation
KBA's biological activities are largely attributed to its ability to inhibit and regulate a variety of key enzymes involved in cellular processes.
KBA is a potent and selective inhibitor of the 5-lipoxygenase (5-LOX) enzyme, which is crucial for the biosynthesis of leukotrienes, a group of pro-inflammatory mediators. medchemexpress.comnih.govcaymanchem.com This inhibitory action is a key mechanism behind KBA's anti-inflammatory effects. nih.gov
Mechanism of Inhibition:
Non-Redox and Non-Competitive Inhibition: Unlike many other 5-LOX inhibitors, KBA's mechanism is non-redox and non-competitive. nih.gov This means it does not act by reducing the enzyme or directly competing with the substrate, arachidonic acid. nih.govnih.gov
Allosteric Regulation: KBA binds to a specific site on the 5-LOX enzyme that is distinct from the arachidonic acid binding site, acting as an allosteric regulator. nih.govnih.govmdpi.com The pentacyclic triterpene structure is essential for this binding. nih.gov
Structural Requirements: The presence of the 11-keto group is critical for the inhibitory activity against 5-LOX. nih.gov
Research Findings: Studies have demonstrated that KBA effectively suppresses the production of 5-LOX products in various cell systems. In cell-free assays, KBA has shown significant inhibitory activity. For instance, in one study, KBA inhibited 5-LO activity with an IC50 value of 4.6 µM. researchgate.net The inhibition of leukotriene synthesis by KBA has been observed in rat peritoneal neutrophils and human leukocytes. nih.govresearchgate.net This suppression of the 5-LOX pathway contributes to the reduction of inflammation. frontiersin.orgfrontiersin.org
| Compound | Assay Condition | IC50 (µM) | Reference |
| 11-Keto-beta-boswellic acid (KBA) | Cell-free assay | 4.6 | researchgate.net |
| Acetyl-11-keto-beta-boswellic acid (AKBA) | Rat PMNLs | 1.5 | merckmillipore.com |
| Acetyl-11-keto-beta-boswellic acid (AKBA) | Cell-free assay | 3.0 | researchgate.net |
KBA has also been found to modulate the activity of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins, another class of inflammatory mediators. thieme-connect.com
Topoisomerases are enzymes that regulate the topology of DNA and are crucial for DNA replication and transcription. Their inhibition can lead to cell death, making them a target for anti-cancer therapies.
Research Findings: Research has indicated that boswellic acids can induce apoptosis in cancer cells by inhibiting topoisomerases I and II. mdpi.com Specifically, acetyl-11-keto-beta-boswellic acid (AKBA) has been shown to inhibit topoisomerase I at concentrations of 10 microM or higher. nih.gov A semi-synthetic propionyloxy derivative of KBA has also been reported to induce apoptosis in HL-60 promyelocytic leukemia cells through the inhibition of both topoisomerase I and II. nih.gov This suggests that the anti-cancer effects of KBA and its derivatives may be mediated, at least in part, through the disruption of DNA replication and transcription in cancer cells. thegoodscentscompany.comresearchgate.net
The IκB kinase (IKK) complex plays a pivotal role in the activation of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation and cell survival. wikipedia.orgnih.gov NF-κB is normally held in an inactive state in the cytoplasm by inhibitor of κB (IκB) proteins. wikipedia.orgqmul.ac.uk The IKK complex phosphorylates IκB, leading to its degradation and the subsequent activation and nuclear translocation of NF-κB. wikipedia.orgoup.com
Research Findings: Boswellic acids, including AKBA, have been shown to directly interact with and inhibit the IKK complex. nih.govaai.orgspringermedizin.denih.gov This inhibition prevents the degradation of IκBα and the subsequent activation of NF-κB. aai.orgaai.org By suppressing the IKK/NF-κB pathway, KBA can downregulate the expression of NF-κB-regulated genes that are involved in inflammation, cell proliferation, and survival. medchemexpress.comaai.org Studies have shown that AKBA inhibits IKK activity, which in turn suppresses the activation of NF-κB and the expression of pro-inflammatory cytokines like TNF-α. aai.org
Acetyl-CoA carboxylase 1 (ACC1) is a key enzyme in the synthesis of fatty acids.
Research Findings: A study focused on developing a treatment for psoriasis identified a derivative of AKBA, 3-O-cyclohexanecarbonyl-11-keto-β-boswellic acid (CKBA), which was found to directly target and inhibit ACC1. nih.gov This inhibition of ACC1 was associated with the suppression of Th17 cell differentiation, which plays a role in the pathogenesis of psoriasis. nih.gov While this finding is for a derivative, it points to a potential mechanism of action for boswellic acid compounds in modulating lipid metabolism and immune responses. Another study in diabetic rats showed that AKBA stimulated the ventricular activity of ACC. researchgate.net
Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide. It is a virulence factor for some pathogenic bacteria.
Research Findings: In a study evaluating the urease inhibitory activity of four boswellic acid derivatives, 11-keto-β-boswellic acid (KBA) was found to be weakly active, with an IC50 of 85.23 ± 0.06 μM. nih.govnih.govresearchgate.net In contrast, other derivatives, such as 3-O-acetyl-9,11-dehydro-β-boswellic acid, showed much stronger inhibition. nih.govresearchgate.net The inhibitory mechanism is thought to involve the formation of hydrogen bonds and hydrophobic interactions with the active site of the urease enzyme. nih.govnih.gov
| Enzyme | Compound | Effect | Mechanism | Reference |
| 5-Lipoxygenase (5-LOX) | This compound (KBA) | Inhibition | Non-competitive, allosteric | nih.govnih.govresearchgate.net |
| Cyclooxygenase-1 (COX-1) | This compound (KBA) | Inhibition | - | thieme-connect.com |
| Topoisomerase I & II | Propionyloxy derivative of KBA | Inhibition | - | nih.gov |
| IκB Kinase (IKK) | Acetyl-11-keto-beta-boswellic acid (AKBA) | Inhibition | Direct interaction | aai.orgspringermedizin.denih.gov |
| Acetyl-CoA Carboxylase 1 (ACC1) | 3-O-cyclohexanecarbonyl-11-keto-β-boswellic acid (CKBA) | Inhibition | Direct targeting | nih.gov |
| Urease | This compound (KBA) | Weak Inhibition | - | nih.govnih.gov |
Acetyl-CoA Carboxylase 1 (ACC1) Direct Targeting
The therapeutic potential of this compound (KBA) and its acetylated form, acetyl-11-keto-beta-boswellic acid (AKBA), stems from their ability to modulate a complex network of intracellular signaling pathways. These interactions at the molecular level are fundamental to understanding their diverse pharmacological effects, including anti-inflammatory, antioxidant, and anti-cancer activities. This section will delve into the specific transcription factors and signal transduction pathways that are influenced by KBA and AKBA, providing a detailed overview of their mechanisms of action.
Nuclear Factor-kappa B (NF-κB) Signaling Abrogation
A primary mechanism by which KBA and its derivatives exert their anti-inflammatory effects is through the potent inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. researchgate.netnih.govoup.com NF-κB is a crucial transcription factor that orchestrates the expression of a wide array of pro-inflammatory and pro-survival genes.
Research has demonstrated that AKBA can suppress both inducible and constitutive NF-κB activation in various cell types. researchgate.netnih.gov This inhibition is not achieved by directly preventing NF-κB from binding to DNA. Instead, AKBA targets the upstream signaling cascade that leads to NF-κB activation. Specifically, AKBA has been shown to inhibit the activity of the IκB kinase (IKK) complex. researchgate.netnih.govahajournals.orgaai.org The IKK complex is responsible for phosphorylating the inhibitor of NF-κB, IκBα. This phosphorylation event marks IκBα for ubiquitination and subsequent degradation by the proteasome, which then allows the p65 subunit of NF-κB to translocate to the nucleus and initiate gene transcription.
By inhibiting IKK activity, AKBA prevents the phosphorylation and degradation of IκBα. researchgate.netnih.govahajournals.org This, in turn, sequesters the NF-κB p65 subunit in the cytoplasm, blocking its nuclear translocation and subsequent transcriptional activity. researchgate.netnih.govahajournals.org Consequently, the expression of NF-κB target genes, which include those encoding for inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and anti-apoptotic proteins, is significantly downregulated. researchgate.netnih.govahajournals.org This abrogation of NF-κB signaling has been observed in response to various stimuli, including lipopolysaccharide (LPS), tumor necrosis factor (TNF), and interleukin-1β (IL-1β). researchgate.netnih.govahajournals.org
| Target Molecule | Effect of KBA/AKBA | Downstream Consequence | References |
| IKK Complex | Inhibition of activity | Decreased IκBα phosphorylation | researchgate.netnih.govahajournals.orgaai.org |
| IκBα | Prevention of phosphorylation and degradation | Sequestration of NF-κB in the cytoplasm | researchgate.netnih.govahajournals.org |
| NF-κB (p65) | Inhibition of nuclear translocation | Reduced binding to DNA and transcriptional activation | researchgate.netnih.govahajournals.org |
| NF-κB Target Genes | Downregulation of expression | Decreased production of inflammatory mediators and pro-survival proteins | researchgate.netnih.govahajournals.org |
Nrf2/Heme Oxygenase-1 (HO-1) Pathway Activation
In addition to its anti-inflammatory effects, KBA and AKBA exhibit significant antioxidant properties through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme Oxygenase-1 (HO-1) pathway. frontiersin.orgresearchgate.netthieme-connect.demdpi.com The Nrf2 pathway is a critical cellular defense mechanism against oxidative stress.
Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. nih.govmdpi.com Upon exposure to oxidative stress or certain chemical inducers, Nrf2 dissociates from Keap1 and translocates to the nucleus. nih.govmdpi.com In the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter regions of various antioxidant genes, leading to their transcription. nih.govmdpi.com
Studies have shown that AKBA can induce the nuclear translocation of Nrf2. frontiersin.orgresearchgate.netthieme-connect.de This activation of Nrf2 leads to the upregulation of its target genes, most notably heme oxygenase-1 (HO-1). frontiersin.orgmdpi.com HO-1 is a potent antioxidant enzyme that catabolizes heme into biliverdin, free iron, and carbon monoxide, all of which have cytoprotective effects. The activation of the Nrf2/HO-1 pathway by AKBA has been demonstrated to protect cells from oxidative damage induced by various stressors. frontiersin.orgresearchgate.netthieme-connect.de
| Target Molecule | Effect of KBA/AKBA | Downstream Consequence | References |
| Nrf2 | Promotes nuclear translocation | Increased binding to Antioxidant Response Element (ARE) | frontiersin.orgresearchgate.netthieme-connect.de |
| HO-1 | Upregulation of expression | Enhanced antioxidant capacity and cytoprotection | frontiersin.orgmdpi.com |
| Keap1 | AKBA may interfere with Keap1-Nrf2 interaction | Release and stabilization of Nrf2 | nih.govmdpi.com |
PI3K/Akt/mTOR Axis Regulation
The Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a common feature in many cancers. KBA and AKBA have been shown to modulate this axis, contributing to their anti-cancer properties. frontiersin.orgnih.govresearchgate.net
Research indicates that AKBA can inhibit the PI3K/Akt signaling pathway. frontiersin.orgnih.gov It has been observed to decrease the phosphorylation of both PI3K and Akt, thereby inactivating them. archivesofmedicalscience.comarchivesofmedicalscience.com The inhibition of Akt has several downstream consequences, including the modulation of proteins involved in cell cycle progression and apoptosis. For instance, the inactivation of Akt can lead to the upregulation of cell cycle inhibitors like p21 and p27, and the downregulation of cyclins, resulting in cell cycle arrest. nih.govsemanticscholar.org
Furthermore, the PI3K/Akt pathway is a key upstream regulator of mTOR. By inhibiting PI3K/Akt, AKBA can lead to the downregulation of mTOR signaling. thieme-connect.com The inhibition of the mTOR pathway can suppress protein synthesis and cell growth. frontiersin.org The disruption of the PI3K/Akt/mTOR axis by KBA and its derivatives represents a significant mechanism underlying their anti-proliferative and pro-apoptotic effects in cancer cells. frontiersin.orgresearchgate.net
| Target Molecule | Effect of KBA/AKBA | Downstream Consequence | References |
| PI3K | Inhibition of phosphorylation and activity | Reduced downstream signaling | archivesofmedicalscience.comarchivesofmedicalscience.com |
| Akt | Inhibition of phosphorylation and activity | Modulation of cell cycle and apoptosis regulators | nih.govarchivesofmedicalscience.comarchivesofmedicalscience.com |
| mTOR | Inhibition of signaling | Suppression of protein synthesis and cell growth | frontiersin.orgthieme-connect.com |
| p21/p27 | Upregulation of expression | Cell cycle arrest | nih.govsemanticscholar.org |
Extracellular Signal-Regulated Kinase (ERK) Pathway Dynamics
The Extracellular Signal-Regulated Kinase (ERK) pathway, a component of the mitogen-activated protein kinase (MAPK) signaling network, plays a crucial role in cell proliferation, differentiation, and survival. The effect of KBA on the ERK pathway appears to be context-dependent, with studies reporting both inhibitory and activating effects.
In some cancer models, such as meningioma cells, AKBA has been shown to potently inhibit the phosphorylation of ERK1/2. nih.gov This inhibition of ERK signaling is associated with the suppression of cell proliferation. nih.gov The disruption of the ERK pathway may contribute to the anti-tumor effects of AKBA in these specific contexts. mdpi.com
Conversely, in the context of nerve regeneration, AKBA has been found to increase the phosphorylation levels of ERK. researchgate.net This activation of the ERK pathway is linked to the promotion of Schwann cell proliferation, which is essential for the repair of peripheral nerve damage. researchgate.net These findings suggest that the modulation of the ERK pathway by KBA is cell-type and condition-specific, highlighting the complexity of its molecular actions.
| Cellular Context | Effect of KBA/AKBA on ERK Phosphorylation | Observed Outcome | References |
| Meningioma Cells | Inhibition | Suppression of cell proliferation | nih.gov |
| Schwann Cells (Nerve Injury) | Activation | Promotion of cell proliferation and nerve regeneration | researchgate.net |
Epidermal Growth Factor Receptor (EGFR) Signaling Disruption
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, initiates multiple downstream signaling cascades, including the PI3K/Akt and MAPK pathways, to promote cell proliferation, survival, and migration. Overexpression and mutations of EGFR are frequently observed in various cancers.
Studies have demonstrated that AKBA can disrupt EGFR signaling. archivesofmedicalscience.comarchivesofmedicalscience.com It has been shown to reduce the phosphorylation of EGFR, thereby inhibiting its activation. archivesofmedicalscience.comarchivesofmedicalscience.com This inhibition of EGFR leads to the subsequent downregulation of its downstream signaling pathways, such as the PI3K/Akt axis. archivesofmedicalscience.comarchivesofmedicalscience.com The disruption of EGFR-mediated signaling by AKBA contributes to its anti-proliferative and anti-invasive effects in cancer cells. archivesofmedicalscience.comarchivesofmedicalscience.com
| Target Molecule | Effect of KBA/AKBA | Downstream Consequence | References |
| EGFR | Inhibition of phosphorylation | Reduced activation of downstream pathways (e.g., PI3K/Akt) | archivesofmedicalscience.comarchivesofmedicalscience.com |
| Cell Proliferation & Invasion | Inhibition | Anti-cancer effects | archivesofmedicalscience.comarchivesofmedicalscience.com |
JNK-p38/MAPK Signaling Pathway Interventions
The c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways are activated by various cellular stresses and inflammatory cytokines. They play complex roles in inflammation, apoptosis, and cell differentiation.
Research has shown that AKBA can modulate the JNK and p38 MAPK pathways. In the context of inflammatory conditions like colitis, AKBA has been found to inhibit the phosphorylation of both JNK and p38 MAPK. researchgate.net This inhibition is associated with a reduction in the inflammatory response. researchgate.net Similarly, in testicular torsion/detorsion injury, AKBA was shown to inhibit the upregulation of the p38-MAPK/JNK pathway, which contributed to its protective effects against inflammation and apoptosis. nih.gov These findings suggest that the anti-inflammatory actions of AKBA are, in part, mediated through the suppression of the JNK and p38 MAPK signaling pathways. nih.govacs.org
| Target Molecule | Effect of KBA/AKBA | Observed Outcome | References |
| JNK | Inhibition of phosphorylation | Anti-inflammatory and anti-apoptotic effects | researchgate.netnih.gov |
| p38 MAPK | Inhibition of phosphorylation | Anti-inflammatory and anti-apoptotic effects | researchgate.netnih.govacs.org |
Wnt/β-Catenin Signaling Pathway Crosstalk
11-Keto-β-boswellic acid (KBA) and its acetylated form, acetyl-11-keto-β-boswellic acid (AKBA), have been shown to modulate the Wnt/β-catenin signaling pathway, a critical regulator of cellular processes. Research indicates that AKBA can influence this pathway by affecting the stability and localization of β-catenin. In human gastric carcinoma cells, AKBA treatment led to an inhibition of β-catenin expression in the nucleus and an activation of membrane-associated β-catenin. nih.gov This was accompanied by an increase in the active form of glycogen (B147801) synthase kinase-3β (GSK3β), which is known to phosphorylate β-catenin, targeting it for degradation. nih.gov Consequently, the levels of downstream targets of the Wnt/β-catenin pathway, such as cyclin D1, PCNA, survivin, c-Myc, MMP-2, and MMP-7, were inhibited. nih.gov
In the context of bone metabolism, AKBA has been demonstrated to attenuate titanium particle-induced osteogenic inhibition by activating the GSK-3β/β-catenin signaling pathway. nih.gov AKBA treatment enhanced the phosphorylation of GSK-3β, which paradoxically in this context, led to a decrease in β-catenin degradation and an increase in its translocation from the cytoplasm to the nucleus, thereby promoting osteogenesis. nih.gov Furthermore, studies on intestinal adenomatous polyposis in mice have shown that AKBA's chemopreventive effects are associated with the inhibition of the Wnt/β-catenin signaling pathway. wiley.com
| Cell/Tissue Type | Effect of AKBA | Mechanism | Downstream Effects |
| Human Gastric Carcinoma | Inhibition of Wnt/β-catenin signaling | Increased active GSK3β, inhibited nuclear β-catenin | Decreased cyclin D1, PCNA, survivin, c-Myc, MMP-2, MMP-7 |
| Mouse Osteoblast Cells | Activation of GSK-3β/β-catenin signaling | Enhanced phosphorylation of GSK-3β, increased nuclear translocation of β-catenin | Enhanced osteogenesis |
| Mouse Intestinal Polyps | Inhibition of Wnt/β-catenin signaling | Not specified | Antiproliferation, apoptosis induction |
Notch Signaling Cascade Inhibition
Recent investigations have highlighted the role of acetyl-11-keto-β-boswellic acid (AKBA) in the modulation of the Notch signaling pathway, particularly in the context of cancer. Overexpression of the Notch signaling pathway is associated with the growth and development of prostate cancer. researcher.life Studies have demonstrated that AKBA can significantly downregulate the mediators of Notch signaling in prostate cancer cells. researcher.life This inhibition of the Notch pathway by AKBA is linked to an antiproliferative effect, induction of apoptosis, and cell cycle arrest at the G0/G1 phase. researcher.life The pro-apoptotic effects were evidenced by an increased Bax/Bcl2 ratio, nuclear condensation, increased reactive oxygen species (ROS) generation, and mitochondrial membrane depolarization. researcher.life
| Cell Type | Effect of AKBA | Mechanism | Downstream Effects |
| Prostate Cancer Cells | Inhibition of Notch signaling | Downregulation of Notch signaling mediators | Antiproliferation, apoptosis, G0/G1 cell cycle arrest |
AMPK-Dependent Metabolic Regulation
11-Keto-β-boswellic acid (KBA) and its acetylated derivative (AKBA) have been shown to exert regulatory effects on cellular metabolism through the activation of AMP-activated protein kinase (AMPK), a key energy sensor in cells. nih.govfrontiersin.org In a study on diabetic cardiomyopathy in rats, AKBA treatment led to increased activity of AMPK in the left ventricles. nih.gov This activation was associated with improved mitochondrial efficiency, increased ATP production, and a reduction in oxidative stress and inflammation. nih.gov The protective effects of AKBA were abolished by an AMPK inhibitor, confirming the central role of this pathway. nih.gov
Furthermore, in the context of breast precancerous lesions, β-boswellic acid (a related compound) was found to suppress glycolysis and ATP production, which in turn activated the α-subunit of AMPK and inhibited the downstream mTOR pathway. frontiersin.org This modulation of the AMPK/mTOR pathway contributed to the inhibition of cell proliferation and induction of apoptosis. frontiersin.org A preclinical study on non-alcoholic fatty liver disease (NAFLD) also showed that AKBA prevented the reduction of the active and inactive forms of AMPK-α1, a cellular energy sensor. springermedizin.de
| Condition/Cell Type | Effect of KBA/AKBA | Mechanism | Downstream Effects |
| Diabetic Cardiomyopathy (Rats) | Activation of AMPK | Increased AMPK activity | Improved mitochondrial efficiency, increased ATP, reduced oxidative stress and inflammation |
| Breast Precancerous Lesions | Activation of AMPK | Suppression of glycolysis and ATP production, leading to AMPK activation | Inhibition of mTOR pathway, antiproliferation, apoptosis |
| Non-alcoholic fatty liver disease (Rats) | Prevention of AMPK-α1 reduction | Not specified | Amelioration of hepatic inflammation and lipid metabolism |
Inflammasome Pathway Inhibition (NLRP3, Caspase-1, GSDMD)
11-Keto-β-boswellic acid and its derivatives have demonstrated inhibitory effects on the inflammasome pathway, a key component of the innate immune system involved in inflammation. Specifically, acetyl-11-keto-β-boswellic acid (AKBA) has been shown to target the NLRP3 inflammasome, which consists of the sensor protein NLRP3, the adaptor protein ASC, and the effector protein caspase-1. nih.govfrontiersin.org
In a model of spinal cord injury, AKBA was found to suppress the expression of NLRP3 and the activation of caspase-1. nih.gov This, in turn, mitigated the release of gasdermin D (GSDMD), the effector protein of pyroptosis, a form of inflammatory cell death. nih.govnih.gov The cleavage of GSDMD by caspase-1 is a critical step in pyroptosis. thno.org By inhibiting this cascade, AKBA reduced the release of the pro-inflammatory cytokines IL-1β and IL-18. nih.govnih.gov Similarly, in a study on acute gouty arthritis, a preparation containing boswellic acids significantly downregulated the protein expression of NLRP3, caspase-1, IL-1β, ASC, and GSDMD in synovial tissues. frontiersin.org
| Condition/Model | Effect of AKBA/Boswellic Acids | Mechanism | Downstream Effects |
| Spinal Cord Injury (Rats) | Inhibition of NLRP3 inflammasome | Suppression of NLRP3 and caspase-1 expression, mitigation of GSDMD release | Reduced pyroptosis, decreased IL-1β and IL-18 release |
| Acute Gouty Arthritis (Rats) | Inhibition of NLRP3 inflammasome | Downregulation of NLRP3, caspase-1, ASC, and GSDMD expression | Attenuation of inflammation |
Modulation of Gene and Protein Expression
Cytokine Expression Downregulation (e.g., TNF-α, IL-1β, IL-6, IFN-γ)
11-Keto-β-boswellic acid (KBA) and its acetylated form (AKBA) have been extensively reported to downregulate the expression of pro-inflammatory cytokines. nih.govmdpi.com This effect is largely attributed to the inhibition of the NF-κB signaling pathway, a central regulator of inflammatory gene expression. nih.govresearchgate.net
In various experimental models, KBA and AKBA have been shown to decrease the production and mRNA levels of several key cytokines:
TNF-α: Inhibition of TNF-α has been observed in cultured monocytes, macrophages, and in animal models of inflammation. nih.govnih.govmanuscriptscientific.comresearchgate.net
IL-1β: Downregulation of IL-1β expression has been reported in macrophages and in models of arthritis and neuroinflammation. nih.govresearchgate.netnih.gov
IL-6: KBA and AKBA have been shown to reduce IL-6 levels in various inflammatory conditions. nih.govnih.govmanuscriptscientific.comresearchgate.netnih.gov
IFN-γ: Inhibition of IFN-γ production by immune cells has also been documented. nih.govmdpi.commanuscriptscientific.com
This broad-spectrum inhibition of pro-inflammatory cytokines underscores the potent anti-inflammatory properties of 11-keto-β-boswellic acid.
| Cytokine | Reported Effect of KBA/AKBA | Experimental Context |
| TNF-α | Downregulation | Monocytes, macrophages, animal models of inflammation |
| IL-1β | Downregulation | Macrophages, arthritis and neuroinflammation models |
| IL-6 | Downregulation | Various inflammatory conditions |
| IFN-γ | Downregulation | Immune cells |
Matrix-Degrading Enzyme (e.g., Collagenase, Elastase, Hyaluronidase) Regulation
Research has shown that extracts of Boswellia serrata containing 11-keto-β-boswellic acid can regulate the activity of matrix-degrading enzymes. A study demonstrated that a Boswellia serrata extract significantly inhibited the enzymes collagenase, elastase, and hyaluronidase (B3051955) in vitro. researchgate.net These enzymes are responsible for the breakdown of major components of the extracellular matrix, such as collagen, elastin (B1584352), and hyaluronic acid.
In a model of collagen-induced arthritis, treatment with a Boswellia serrata extract led to a preservation of the extracellular matrix, as observed by collagen staining in the joints. researchgate.net This effect was further supported by the in vitro inhibition of collagenase activity. researchgate.net The ability to inhibit these matrix-degrading enzymes suggests a potential role for 11-keto-β-boswellic acid in conditions characterized by tissue degradation, such as arthritis and skin aging. nih.govbecarre-natural.com
| Enzyme | Reported Effect of Boswellia serrata Extract | Significance |
| Collagenase | Inhibition | Preservation of collagen in the extracellular matrix |
| Elastase | Inhibition | Maintenance of elastin and skin integrity |
| Hyaluronidase | Inhibition | Preservation of hyaluronic acid in connective tissues |
Impact on Apoptosis-Related Proteins (Bax, Bcl-2, Caspases, PARP)
11-Keto-β-boswellic acid (KBA) and its acetylated form, acetyl-11-keto-β-boswellic acid (AKBA), have been shown to modulate the expression and activity of key proteins involved in the apoptotic cascade. Research indicates that these compounds can induce apoptosis in various cancer cell lines by altering the balance between pro-apoptotic and anti-apoptotic proteins.
One of the primary mechanisms is the regulation of the Bcl-2 family of proteins. Studies have demonstrated that treatment with boswellic acid derivatives leads to a decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the expression of the pro-apoptotic protein Bax. mdpi.commdpi.com This shift in the Bax/Bcl-2 ratio is a critical event that leads to the permeabilization of the mitochondrial outer membrane, a key step in the intrinsic apoptotic pathway. In a rat model of endometriosis, Boswellia serrata extract administration resulted in reduced Bcl-2 expression and increased Bax levels. mdpi.com Similarly, in a rat model of multiple sclerosis, AKBA treatment significantly reduced the levels of Bax and increased the levels of the anti-apoptotic protein Bcl-2, suggesting a neuroprotective role in that context. mdpi.com However, in myeloid leukemia cells, boswellic acid acetate (B1210297) did not appear to modulate the levels of Bcl-2 or Bax. aacrjournals.org
The activation of caspases, a family of cysteine proteases that execute the apoptotic process, is another significant effect of KBA and its derivatives. springermedizin.detandfonline.com In glioblastoma cells, AKBA was found to increase the activity of caspase-3/7 and the protein expression of cleaved-caspase 3. springermedizin.de In a rat model of testicular torsion/detorsion injury, AKBA significantly inhibited the upregulation of caspase-3. nih.gov Furthermore, studies in myeloid leukemia cells have shown that boswellic acid acetate-induced apoptosis is mediated by caspase-8 activation. aacrjournals.org
The cleavage of poly(ADP-ribose) polymerase (PARP), a substrate of activated caspase-3, is a hallmark of apoptosis. Research has shown that AKBA treatment leads to the cleavage of PARP in glioblastoma cells. springermedizin.de This cleavage event is indicative of the final execution phase of apoptosis.
Table 1: Impact of this compound and its Derivatives on Apoptosis-Related Proteins
| Cell/Model System | Compound | Effect on Bax | Effect on Bcl-2 | Effect on Caspases | Effect on PARP |
|---|---|---|---|---|---|
| Glioblastoma cells | AKBA | - | - | Increased cleaved-caspase 3 activity | Increased cleaved PARP |
| Rat model of endometriosis | Boswellia serrata extract | Increased | Decreased | Increased cleaved caspase 9 | Cleavage confirmed |
| Rat model of multiple sclerosis | AKBA | Decreased | Increased | Decreased caspase-3 | - |
| Myeloid leukemia cells | Boswellic acid acetate | No change | No change | Caspase-8 activation | - |
| Rat model of testicular torsion/detorsion | AKBA | - | - | Inhibited upregulation of caspase-3 | - |
Cell Cycle Regulatory Proteins (Cyclin D1, CDK4, p21, p27)
11-Keto-β-boswellic acid and its derivatives have been found to influence the cell cycle, a tightly regulated process that governs cell proliferation. A key mechanism of action is the modulation of proteins that control cell cycle progression, including cyclins, cyclin-dependent kinases (CDKs), and CDK inhibitors.
Studies have shown that AKBA can induce cell cycle arrest, often at the G0/G1 or G2/M phase, by altering the expression of critical regulatory proteins. springermedizin.dedovepress.comnih.gov In non-small cell lung cancer (NSCLC) cells, AKBA was found to arrest the cell cycle at the G0/G1 phase. dovepress.com When combined with cisplatin (B142131), AKBA enhanced G0/G1 phase arrest. nih.gov In glioblastoma cells, AKBA arrested the cell cycle at the G2/M phase. springermedizin.de
The expression of Cyclin D1 and its catalytic partner CDK4, which are crucial for the G1 to S phase transition, has been shown to be affected by boswellic acid derivatives. researcher.life In NSCLC cells treated with a combination of AKBA and cisplatin, the protein expression of CDK4 was suppressed. nih.govnih.govresearchgate.net
Furthermore, the expression of CDK inhibitors, such as p21 and p27, which act as brakes on cell cycle progression, can be upregulated by AKBA. In glioblastoma cells, AKBA increased the expression of p21. springermedizin.de In NSCLC cells, a combination of AKBA and cisplatin upregulated p27 and p21 mRNA levels. nih.govnih.govresearchgate.net Silencing the expression of p21 was found to decrease the G0/G1 phase arrest induced by the combination treatment, highlighting the importance of this protein in the observed cell cycle effects. nih.govnih.gov
Table 2: Effects of this compound Derivatives on Cell Cycle Regulatory Proteins
| Cell Line | Compound | Effect on Cyclin D1/E1 | Effect on CDK4 | Effect on p21 | Effect on p27 | Cell Cycle Phase Arrest |
|---|---|---|---|---|---|---|
| Glioblastoma cells (U251 and U87-MG) | AKBA | Decreased Cyclin B1 | Decreased p-CDK1 | Increased | - | G2/M |
| Non-small cell lung cancer cells (A549) | AKBA + Cisplatin | Suppressed Cyclin E1 | Suppressed | Upregulated (mRNA) | Upregulated (mRNA) | G0/G1 |
Chemokine Receptor (CXCR4) Expression Modulation
The chemokine receptor CXCR4 plays a critical role in chronic inflammation and the metastasis of various cancers. nih.govnih.gov Emerging research has identified acetyl-11-keto-β-boswellic acid (AKBA) as a modulator of CXCR4 expression. nih.govnih.govresearchgate.netdovepress.com
Studies have demonstrated that AKBA can downregulate the expression of CXCR4 in several types of cancer cells, including pancreatic, leukemia, myeloma, and breast cancer cell lines. nih.govnih.gov This reduction in CXCR4 expression has been observed at the transcriptional level. nih.govnih.gov The suppression of CXCR4 by AKBA is associated with a decrease in cancer cell invasion, a crucial step in the metastatic process. nih.govnih.gov For instance, in pancreatic cancer cells, AKBA-mediated downregulation of CXCR4 was accompanied by an inhibition of invasion induced by CXCL12, the natural ligand for CXCR4. nih.gov Similarly, in breast cancer cells, AKBA abolished tumor cell invasion, which correlated with a decrease in both CXCR4 mRNA and protein levels. nih.govdovepress.com
The ability of AKBA to modulate CXCR4 expression suggests a potential mechanism by which it may interfere with the communication between tumor cells and their microenvironment, thereby inhibiting tumor progression and metastasis. nih.gov
MicroRNA (miRNA) Pathway Interventions (e.g., let-7, miR-200)
Recent evidence suggests that the anticancer effects of boswellic acids may be partly mediated through the regulation of microRNA (miRNA) pathways. nih.govnih.govscialert.net MiRNAs are small non-coding RNAs that play a crucial role in post-transcriptional gene regulation and are often dysregulated in cancer.
Specifically, 3-acetyl-11-keto-β-boswellic acid (AKBA) has been shown to significantly upregulate the expression of the let-7 and miR-200 families of miRNAs in various colorectal cancer (CRC) cell lines. nih.govnih.gov Both the let-7 and miR-200 families are considered tumor-suppressive miRNAs, and their increased expression is associated with the inhibition of cancer cell proliferation, migration, and invasion. nih.govnih.gov
The upregulation of these miRNAs by AKBA leads to the modulation of their downstream target genes. For example, AKBA has been found to affect the expression of CDK6, vimentin, and E-cadherin, which are known targets of the let-7 and miR-200 families. nih.govnih.gov Knockdown studies have further confirmed the importance of these miRNA pathways, as the inhibition of let-7i was shown to promote cancer cell proliferation, migration, and invasion. nih.govnih.gov
These findings provide novel evidence that the antitumor effects of boswellic acids are, at least in part, due to their ability to regulate the cellular epigenetic machinery through the modulation of specific miRNA pathways. nih.govnih.gov
Direct Effects on Cellular Processes
Cell Proliferation Inhibition and Growth Suppression
11-Keto-β-boswellic acid (KBA) and its acetylated derivative, acetyl-11-keto-β-boswellic acid (AKBA), have demonstrated significant inhibitory effects on the proliferation and growth of various cancer cell lines. dovepress.comwjgnet.comnih.govnih.govarchivesofmedicalscience.complos.org
In studies on gastric cancer cells (BGC823 and SGC7901), AKBA was shown to inhibit cell proliferation in a dose- and time-dependent manner. wjgnet.comnih.gov Treatment with AKBA also led to a decrease in the expression of proliferating cell nuclear antigen (PCNA), a marker of cell proliferation, in these cells. nih.gov Similarly, AKBA has been found to inhibit the proliferation of oral squamous cell carcinoma cells. nih.gov
Research on pancreatic cancer has also highlighted the anti-proliferative effects of AKBA. It was found to inhibit the proliferation of four different pancreatic cancer cell lines. plos.org Furthermore, in an orthotopic nude mouse model of pancreatic cancer, oral administration of AKBA significantly inhibited tumor growth. plos.org
The anti-proliferative effects of AKBA are not limited to solid tumors. Studies on myeloid leukemia cells have also shown its ability to inhibit cell proliferation. aacrjournals.org In breast cancer cells, AKBA has been shown to exhibit significant inhibition of cell proliferation. archivesofmedicalscience.com
Table 3: Cell Proliferation Inhibition by this compound and its Derivatives
| Cell Line/Model | Compound | Observed Effect |
|---|---|---|
| Gastric cancer cells (BGC823, SGC7901) | AKBA | Dose- and time-dependent inhibition of proliferation |
| Oral squamous cell carcinoma cells | AKBA | Inhibition of cell proliferation and growth |
| Pancreatic cancer cell lines | AKBA | Inhibition of proliferation |
| Orthotopic nude mouse model of pancreatic cancer | AKBA | Significant inhibition of tumor growth |
| Myeloid leukemia cells | Boswellic acid acetate | Inhibition of cell proliferation |
| Breast cancer cells | AKBA | Significant inhibition of cell proliferation |
Induction of Programmed Cell Death (Apoptosis)
A key mechanism underlying the anticancer activity of 11-keto-β-boswellic acid (KBA) and its derivatives is the induction of apoptosis, or programmed cell death. tandfonline.comdovepress.comarchivesofmedicalscience.comarchivesofmedicalscience.comiiarjournals.orgchemfaces.com
In gastric cancer cells, acetyl-11-keto-β-boswellic acid (AKBA) has been shown to induce apoptosis. wjgnet.comnih.gov Flow cytometry analysis revealed an increased rate of apoptosis in gastric cancer cells treated with AKBA. nih.gov Similarly, in breast cancer cells, AKBA was found to promote a significant induction of apoptosis in a dose-dependent manner. archivesofmedicalscience.comarchivesofmedicalscience.com For example, treatment with 30 µM and 40 µM of AKBA resulted in 14.5% and 25.3% of the cell population undergoing apoptosis, respectively. archivesofmedicalscience.com
The pro-apoptotic effects of boswellic acids have also been observed in colon cancer cells. iiarjournals.org Furthermore, studies on non-small cell lung cancer (NSCLC) cells have shown that AKBA can induce cellular apoptosis. dovepress.com In human leukemia HL-60 cells, a novel cyano derivative of KBA was found to inhibit cell proliferation by inducing apoptosis. chemfaces.com The induction of apoptosis by boswellic acid derivatives has also been demonstrated in prostate cancer cells. tandfonline.com
The apoptotic process induced by these compounds is often mediated through the activation of caspase cascades and the regulation of apoptosis-related proteins, as discussed in section 3.3.3.
Cell Cycle Arrest Mechanisms (G0/G1, G2/M Phase)
11-Keto-β-boswellic acid (KBA) and its acetylated form, acetyl-11-keto-β-boswellic acid (AKBA), have been shown to exert anti-cancer effects by inducing cell cycle arrest at different phases, depending on the cancer cell type.
In several cancer cell lines, AKBA has been observed to cause cell cycle arrest at the G0/G1 phase. nih.govdovepress.comsemanticscholar.orgnih.govaacrjournals.orgdovepress.com For instance, in non-small cell lung cancer (NSCLC) A549 cells, AKBA treatment leads to an increase in the percentage of cells in the G0/G1 phase in a dose-dependent manner. semanticscholar.orgdovepress.com This arrest is associated with the upregulation of p21 and p27, which are cyclin-dependent kinase (CDK) inhibitors, and the downregulation of cyclin A2, cyclin E1, and phosphorylated cell division cycle 2 (p-cdc2). semanticscholar.orgnih.govepa.gov Similarly, in hepatocellular carcinoma cells, low concentrations of AKBA trigger G0/G1 phase arrest, characterized by a senescent phenotype. nih.gov In precancerous breast MCF-10AT cells, AKBA induces G1-phase arrest by reducing the protein expression of Cyclin D1, CDK4, and CDK6. dovepress.com Prostate cancer cells (LNCaP and PC-3) also exhibit G0/G1 phase accumulation upon treatment with AKBA, which is linked to the downregulation of cyclin D1. aacrjournals.org
Conversely, in glioblastoma cell lines U251 and U87-MG, AKBA induces cell cycle arrest at the G2/M phase. springermedizin.denih.govresearchgate.netscienceopen.com This effect is mediated by the regulation of the p21/FOXM1/cyclin B1 signaling pathway. springermedizin.denih.govresearchgate.net AKBA treatment in these cells leads to decreased expression of cyclin B1 and the CDK1/cyclin B1 complex, which are crucial for the G2/M transition. springermedizin.de Furthermore, AKBA has been found to inhibit mitosis in glioblastoma cells by downregulating the Aurora B/TOP2A pathway. springermedizin.denih.govresearchgate.net
Table 1: Effect of this compound on Cell Cycle Phases in Different Cancer Cell Lines
| Cell Line | Cancer Type | Affected Cell Cycle Phase | Key Molecular Targets |
|---|---|---|---|
| A549 | Non-Small Cell Lung Cancer | G0/G1 | p21, p27, Cyclin A2, Cyclin E1, p-cdc2 |
| HepG2, SMMC7721 | Hepatocellular Carcinoma | G0/G1 | - |
| MCF-10AT | Precancerous Breast | G1 | Cyclin D1, CDK4, CDK6 |
| LNCaP, PC-3 | Prostate Cancer | G0/G1 | Cyclin D1 |
| U251, U87-MG | Glioblastoma | G2/M | p21, FOXM1, Cyclin B1, Aurora B, TOP2A |
Autophagy Modulation and Autolysosome Formation
11-Keto-β-boswellic acid and its derivatives can modulate autophagy, a cellular process of self-digestion, in cancer cells. The effect, whether induction or suppression, appears to be context-dependent.
In non-small cell lung cancer (NSCLC) cells, acetyl-11-keto-β-boswellic acid (AKBA) has been shown to suppress autophagy. nih.govdovepress.comnih.govepa.govtandfonline.comresearchgate.net Treatment with AKBA in A549 cells led to a decrease in the formation of autolysosomes and reduced expression levels of key autophagy-related proteins, including Beclin-1 and LC3A/B-I and LC3A/B-II. nih.govdovepress.comtandfonline.com This suppression of autophagy by AKBA was found to enhance the sensitivity of NSCLC cells to cisplatin. nih.govepa.gov The mechanism involves the p21 signaling pathway, as downregulation of p21 was shown to promote autophagy in these cells. nih.govepa.gov
Conversely, in a study on glioblastoma, AKBA was found to inhibit tumor growth by inhibiting autophagy through the regulation of the ERK and P53 signaling pathways. scienceopen.com In the context of traumatic brain injury, an extract from Boswellia sacra containing KBA and AKBA was shown to stimulate autophagic flux, as indicated by increased levels of Beclin-1 and LC3. frontiersin.org
Table 2: Modulation of Autophagy by this compound
| Cell/Model System | Effect on Autophagy | Key Molecular Targets/Pathways |
|---|---|---|
| Non-Small Cell Lung Cancer (A549) | Suppression | Beclin-1, LC3A/B, p21 signaling |
| Glioblastoma | Inhibition | ERK and P53 signaling pathways |
| Traumatic Brain Injury (mouse model) | Stimulation | Beclin-1, LC3 |
Inhibition of Cell Migration and Invasion
11-Keto-β-boswellic acid and its acetylated form have demonstrated significant potential in inhibiting the migration and invasion of various cancer cells, key processes in tumor metastasis.
In pancreatic cancer cells, acetyl-11-keto-β-boswellic acid (AKBA) has been shown to suppress invasion by downregulating the expression of the CXCR4 chemokine receptor. nih.gov This effect was also observed in leukemia, myeloma, and breast cancer cell lines. nih.gov For breast cancer, AKBA inhibits cell motility and invasion by attenuating the activity of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9, which are crucial for the degradation of the extracellular matrix. archivesofmedicalscience.comarchivesofmedicalscience.com This inhibition is mediated through the EGFR/PI3K/Akt signaling pathway. archivesofmedicalscience.comarchivesofmedicalscience.com
Similarly, in glioblastoma cells (U251 and U87-MG), AKBA has been found to inhibit both migration and invasion. springermedizin.denih.govresearchgate.net In gastric cancer cells, AKBA treatment was shown to reduce cell migration in a wound-healing assay. wjgnet.com Furthermore, AKBA has been reported to suppress TNF-induced cell invasion. aai.org In a different context, AKBA has been shown to promote the migration of Schwann cells, which could be beneficial for spinal cord injury repair. nih.gov
Table 3: Inhibition of Cell Migration and Invasion by this compound
| Cancer Type | Key Findings | Molecular Mechanisms |
|---|---|---|
| Pancreatic Cancer | Suppression of invasion | Downregulation of CXCR4 expression |
| Breast Cancer | Inhibition of migration and invasion | Attenuation of MMP-2 and MMP-9 activity via EGFR/PI3K/Akt pathway |
| Glioblastoma | Inhibition of migration and invasion | - |
| Gastric Cancer | Reduction of cell migration | - |
| General (TNF-induced) | Suppression of invasion | - |
Reactive Oxygen Species (ROS) Generation and Scavenging
The role of 11-keto-β-boswellic acid (KBA) and its derivatives in modulating reactive oxygen species (ROS) is complex, exhibiting both ROS-generating and scavenging (antioxidant) activities depending on the cellular context and experimental conditions.
In some studies, acetyl-11-keto-β-boswellic acid (AKBA) has been shown to induce the production of ROS. In human polymorphonuclear leukocytes (PMNL), 11-keto-BAs stimulate the formation of ROS. nih.gov In A549 lung cancer cells, a mitochondria-targeting derivative of AKBA was found to stimulate the production of ROS in a time- and concentration-dependent manner. acs.org
Conversely, a significant body of research highlights the antioxidant properties of AKBA. It has been shown to possess antioxidant activities and is used in the treatment of various conditions associated with oxidative stress. mdpi.comfrontiersin.orgbrieflands.comnih.govspandidos-publications.comfrontiersin.org For instance, AKBA has demonstrated neuroprotective effects by upregulating antioxidant proteins like Nrf2 and HO-1. mdpi.com In a model of multiple sclerosis, AKBA administration reduced levels of malondialdehyde (MDA), a marker of lipid peroxidation, and increased the levels of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase. mdpi.com Similarly, in a model of spinal cord injury, AKBA enhanced the activities of antioxidant enzymes including CAT, GSH-Px, T-AOC, and SOD, and reduced MDA content. nih.gov In human lens epithelial cells, AKBA protected against hydrogen peroxide-induced oxidative injury by decreasing intracellular ROS levels. frontiersin.org
Table 4: Dual Role of this compound in ROS Modulation
| Effect | Cell/Model System | Key Findings |
|---|---|---|
| ROS Generation | Human Polymorphonuclear Leukocytes (PMNL) | Stimulation of ROS formation. |
| A549 Lung Cancer Cells (Mitochondria-targeted derivative) | Time- and concentration-dependent ROS production. | |
| ROS Scavenging (Antioxidant) | Multiple Sclerosis Model | Upregulation of Nrf2, HO-1; increased SOD, catalase; decreased MDA. |
| Spinal Cord Injury Model | Enhanced CAT, GSH-Px, T-AOC, SOD; reduced MDA. | |
| Human Lens Epithelial Cells | Decreased intracellular ROS levels. |
Modulation of Intracellular Calcium Mobilization and Platelet Aggregation
The effects of 11-keto-β-boswellic acid (KBA) and its acetylated counterpart, acetyl-11-keto-β-boswellic acid (AKBA), on intracellular calcium ([Ca²⁺]i) mobilization and platelet aggregation are distinct and depend on their specific chemical structures.
A subgroup of boswellic acids characterized by an 11-keto group has been shown to elevate intracellular Ca²⁺ concentrations and cause moderate aggregation of human platelets. nih.govthieme-connect.com Specifically, 11-keto-BAs have been found to stimulate Ca²⁺ mobilization in human polymorphonuclear leukocytes. nih.gov
However, studies on human platelets have revealed more complex actions. 3-O-acetyl-11-keto-β-boswellic acid (AKBA) potently suppresses Ca²⁺ mobilization and aggregation when platelets are activated by collagen or the thromboxane (B8750289) A₂ receptor agonist U-46619. nih.govthieme-connect.comthieme-connect.comthieme-connect.de In contrast, 11-keto-β-boswellic acid (KBA) itself was found to be essentially inactive in modulating Ca²⁺ mobilization and platelet aggregation under the experimental conditions tested. nih.govthieme-connect.com This suggests that the acetyl group at the 3-O position is crucial for the inhibitory activity of AKBA on platelet function.
Furthermore, boswellic acid administration has been shown to be effective in attenuating the severity of hyperlipidemia and platelet aggregation in high-fat diet-fed rats, as indicated by lower collagen/epinephrine-induced platelet aggregation. nih.gov
Table 5: Effects on Intracellular Calcium and Platelet Aggregation
| Compound | Cell/Model System | Effect on [Ca²⁺]i Mobilization | Effect on Platelet Aggregation |
|---|---|---|---|
| 11-Keto-β-boswellic acid (KBA) | Human Platelets | Inactive | Inactive |
| Human Polymorphonuclear Leukocytes | Stimulates | - | |
| 3-O-acetyl-11-keto-β-boswellic acid (AKBA) | Human Platelets | Suppresses (collagen/U-46619 induced) | Suppresses (collagen/U-46619 induced) |
| Boswellic Acid (general) | High-fat diet-fed rats | - | Attenuates (collagen/epinephrine induced) |
Preclinical Therapeutic Efficacy of 11 Keto Beta Boswellic Acid and Its Analogs
Anti-inflammatory and Anti-arthritic Research in Animal Models
11-Keto-beta-boswellic acid (KBA) and its acetylated analog, acetyl-11-keto-beta-boswellic acid (AKBA), have demonstrated significant anti-inflammatory and anti-arthritic properties in various preclinical animal models. These compounds, derived from the resin of Boswellia serrata, target key pathways involved in the inflammatory cascade, offering potential therapeutic benefits for inflammatory conditions like arthritis.
Suppressing Inflammatory Responses in Specific Tissue Microenvironments
Research has shown that AKBA can effectively suppress inflammatory responses in different tissue settings. In models of spinal cord injury, AKBA has been found to reduce inflammation by mediating the switch of macrophages from a pro-inflammatory M1 state to an anti-inflammatory M2 state. nih.govnih.gov This is achieved through the Nrf2/HO-1/IL-10 signaling pathway, which helps to create a more favorable microenvironment for tissue repair. nih.gov Studies have demonstrated that AKBA treatment significantly downregulates pro-inflammatory markers such as iNOS, TNF-α, and IL-1β. nih.govnih.gov
In the context of osteoarthritis, AKBA has been shown to alleviate synovial inflammation. nih.govresearchgate.net It can inhibit the abnormal activation of fibroblast-like synoviocytes (FLSs), key cells involved in the inflammatory and destructive processes in the joints. nih.gov Furthermore, in models of rheumatoid arthritis, a standardized extract of Boswellia serrata rich in AKBA was found to significantly inhibit the secretion of inflammatory mediators like TNF-α, IL-6, and COX-2 in macrophages. frontiersin.org This anti-inflammatory activity is mediated, at least in part, by blocking the NF-κB signal transduction pathway. frontiersin.org AKBA has also been shown to mitigate inflammation in other tissues, including those affected by diabetes, bronchial conditions, and nervous system disorders. nih.govnih.gov
Interactive Table: Effect of AKBA on Inflammatory Markers in Animal Models
| Marker | Model | Effect of AKBA Treatment | Reference |
|---|---|---|---|
| iNOS | Spinal Cord Injury | Significantly downregulated | nih.govnih.gov |
| TNF-α | Spinal Cord Injury, Rheumatoid Arthritis | Significantly downregulated | nih.govfrontiersin.org |
| IL-1β | Spinal Cord Injury | Significantly downregulated | nih.gov |
| IL-6 | Rheumatoid Arthritis | Significantly downregulated | frontiersin.org |
| COX-2 | Rheumatoid Arthritis | Significantly downregulated | frontiersin.org |
| NF-κB | Rheumatoid Arthritis | Inhibited activation | frontiersin.orgtandfonline.com |
| M1 Macrophages | Spinal Cord Injury | Converted to M2 type | nih.gov |
Amelioration of Arthritis Phenotypes
The anti-inflammatory effects of KBA and AKBA translate into the amelioration of arthritis symptoms in animal models. In a rat model of collagen-induced arthritis, oral administration of a Boswellia serrata extract containing a high percentage of AKBA significantly reduced the arthritic index, paw volume, and joint inflammation. frontiersin.org The treated animals also showed a reduction in circulating anti-collagen antibodies. frontiersin.org
Similarly, in a rat model of osteoarthritis, AKBA demonstrated a protective effect on cartilage by inhibiting inflammation and the degradation of the extracellular matrix. researchgate.net Studies using a Boswellia serrata extract also reported a reduction in the arthritic index by 49.9% and 59.9% at different doses, which was comparable to the effect of the conventional drug celecoxib. frontiersin.org The extract also reduced paw volume and joint thickness significantly. frontiersin.org These findings suggest that AKBA can effectively alleviate the clinical signs of arthritis.
Protection of Extracellular Matrix Components
A key aspect of the anti-arthritic activity of KBA and its analogs is the protection of the extracellular matrix (ECM) from degradation. In arthritic conditions, enzymes such as collagenase and matrix metalloproteinases (MMPs) break down essential ECM components like collagen and proteoglycans, leading to joint destruction. tandfonline.com
A standardized Boswellia serrata extract rich in AKBA was found to preserve matrix proteins in a collagen-induced arthritis model. frontiersin.orgnih.gov This was evidenced by lower loss of collagen in the joints of treated animals. nih.gov In vitro studies further confirmed that the extract could inhibit the activity of the collagenase enzyme. nih.gov In osteoarthritis models, AKBA has been shown to restrain the degradation of the extracellular matrix in cartilage. researchgate.net It achieves this by suppressing the expression of matrix-degrading enzymes. tandfonline.com By inhibiting these destructive enzymes, AKBA helps to maintain the integrity of cartilage and other joint tissues. tandfonline.com
Antioxidant and Oxidative Stress Mitigation Studies
Beyond their anti-inflammatory effects, this compound and its analogs possess significant antioxidant properties, which contribute to their therapeutic potential. They help to mitigate oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them.
Reduction of Lipid Peroxidation Products (e.g., Malondialdehyde)
Lipid peroxidation is a key indicator of oxidative damage, and malondialdehyde (MDA) is a major product of this process. Several studies have demonstrated the ability of AKBA to reduce MDA levels in various animal models of disease.
In a model of spinal cord injury, AKBA treatment significantly reduced the content of MDA. nih.gov Similarly, in a cuprizone-induced model of demyelination, AKBA administration led to decreased levels of MDA in brain tissue. brieflands.com In models of myocardial injury and diabetic cardiomyopathy, AKBA also effectively lowered MDA levels. nih.govspandidos-publications.com Furthermore, in a study on acetaminophen-induced hepatotoxicity, hybrids based on AKBA were shown to significantly reduce MDA levels. acs.org These findings consistently highlight the capacity of AKBA to inhibit lipid peroxidation and protect tissues from oxidative damage.
Interactive Table: Effect of AKBA on Malondialdehyde (MDA) Levels in Animal Models
| Model | Effect of AKBA Treatment | Reference |
|---|---|---|
| Spinal Cord Injury | Reduced MDA content | nih.gov |
| Cuprizone-Induced Demyelination | Decreased MDA levels in brain tissue | brieflands.com |
| Myocardial Injury | Reduced MDA levels | spandidos-publications.com |
| Diabetic Cardiomyopathy | Reduced MDA levels | nih.gov |
| Acetaminophen-Induced Hepatotoxicity | Significantly reduced MDA levels | acs.org |
Augmentation of Endogenous Antioxidant Enzymes (e.g., SOD, Catalase, GSH, HO-1)
AKBA has been shown to enhance the body's own antioxidant defense systems by increasing the activity and expression of key endogenous antioxidant enzymes. These enzymes include superoxide (B77818) dismutase (SOD), catalase (CAT), glutathione (B108866) (GSH), and heme oxygenase-1 (HO-1).
In a rat model of spinal cord injury, AKBA significantly enhanced the activities of CAT, GSH-Px, T-AOC, and SOD. nih.gov This effect is mediated through the activation of the Nrf2/HO-1 signaling pathway, a critical regulator of the antioxidant response. nih.gov Similarly, in a model of sciatic nerve injury, AKBA administration up-regulated the expression of various antioxidant enzymes. researchgate.net
In the context of diabetic cardiomyopathy, AKBA increased the levels of GSH, HO-1, SOD, and CAT in the heart tissue. nih.gov Furthermore, in a model of multiple sclerosis, chronic administration of AKBA elevated the levels of catalase, SOD, and GSH in brain homogenate. mdpi.com AKBA has also been shown to upregulate the expression of Nrf2 and HO-1 in models of neuroinflammation and osteoarthritis. nih.govmdpi.com By boosting the activity of these crucial antioxidant enzymes, AKBA helps to restore redox balance and protect cells from oxidative damage.
Antineoplastic and Chemopreventive Investigations
This compound (KBA) and its acetylated analog, acetyl-11-keto-beta-boswellic acid (AKBA), have demonstrated significant antineoplastic and chemopreventive activities in a wide range of preclinical studies. These natural compounds, derived from the gum resin of Boswellia serrata, have been shown to impact various stages of cancer development, from inhibiting the growth of cancer cell lines to suppressing tumor formation and metastasis in animal models.
Efficacy in Diverse Cancer Cell Lines
AKBA has shown potent cytotoxic and anti-proliferative effects across a multitude of cancer cell lines, highlighting its broad-spectrum anticancer potential. nih.govfrontiersin.orgplos.orgresearchgate.net Research has documented its efficacy against cancers of the colorectum, stomach, lung, prostate, breast, pancreas, brain (glioblastoma and meningioma), and blood (leukemia). nih.govplos.orgresearchgate.netplos.orgarchivesofmedicalscience.com
Colorectal Cancer: In colorectal cancer (CRC) cell lines, AKBA has been found to inhibit cell growth and proliferation in a dose-dependent manner. nih.gov For instance, a concentration of 40 µM strongly inhibited the viability of various CRC cell lines by 57–89%. nih.gov The compound induces apoptosis and cell cycle arrest, and these effects are enhanced when combined with curcumin. aacrjournals.org The mechanisms involve the modulation of microRNAs like let-7 and miR-200, which are known tumor suppressors. nih.govoup.com
Gastric Cancer: Studies on human gastric cancer cell lines, such as BGC823 and SGC7901, have revealed that AKBA significantly inhibits proliferation in a dose- and time-dependent manner. wjgnet.comnih.gov Treatment with 50 µM AKBA for 72 hours almost completely blocked the proliferation of these cells. wjgnet.com The underlying mechanism is linked to the induction of apoptosis and regulation of the PTEN/Akt/COX-2 signaling pathway. wjgnet.comnih.gov
Lung Cancer: In the context of non-small cell lung cancer (NSCLC), AKBA has been shown to exert anti-tumor effects. nih.gov It enhances the sensitivity of NSCLC cells to cisplatin (B142131), a common chemotherapeutic agent, by inducing cell cycle arrest at the G0/G1 phase, promoting apoptosis, and suppressing autophagy through a p21-dependent signaling pathway. nih.gov
Prostate Cancer: AKBA has demonstrated apoptotic effects in prostate cancer cell lines (PC-3, LnCaP, and DU-145) by activating caspase-3 and caspase-8 and inducing PARP cleavage. mdpi.com It has been shown to abrogate the NF-κB signaling pathway and suppress VEGFR2-mediated angiogenesis. mdpi.com
Breast Cancer: In breast cancer cells, AKBA inhibits cell proliferation, motility, and invasion. archivesofmedicalscience.comarchivesofmedicalscience.com It induces apoptosis and attenuates the activity of matrix metalloproteinases (MMPs), which are crucial for metastasis. archivesofmedicalscience.comarchivesofmedicalscience.com These effects are mediated through the EGFR/PI3K/Akt signaling pathway. archivesofmedicalscience.com
Pancreatic Cancer: AKBA has been found to inhibit the proliferation of several human pancreatic cancer cell lines, including AsPC-1, PANC-28, and MIA PaCa-2. plos.org It induces apoptosis and sensitizes cancer cells to the effects of gemcitabine (B846). The mechanism involves the inhibition of the constitutively active NF-κB pathway. plos.org
Glioblastoma and Meningioma: AKBA exhibits potent cytotoxic activities against glioblastoma and meningioma cells. nih.govplos.orgresearchgate.net It inhibits cell proliferation, migration, and invasion, and induces apoptosis. researchgate.net In glioblastoma cells, AKBA arrests the cell cycle at the G2/M phase. researchgate.net
Leukemia: In various leukemia cell lines (including HL-60, K562, and MOLT-4), boswellic acids and their derivatives have been shown to exert cytostatic and cytotoxic effects. plos.orgmdpi.comnih.gov AKBA induces differentiation and apoptosis in myeloid leukemia cells through caspase-mediated pathways. mdpi.comnih.gov
| Cancer Type | Cell Lines | Key Findings | Mechanisms of Action |
|---|---|---|---|
| Colorectal | HCT116, various | Inhibited cell growth and proliferation, induced apoptosis. nih.govaacrjournals.org | Modulation of let-7 and miR-200 families, caspase activation. nih.govmdpi.com |
| Gastric | BGC823, SGC7901 | Inhibited proliferation and migration, induced apoptosis. wjgnet.comnih.gov | Regulation of PTEN/Akt/COX-2 signaling pathway. wjgnet.comnih.gov |
| Lung | A549, H460, H1299 | Enhanced cisplatin sensitivity, induced G0/G1 cell cycle arrest and apoptosis. nih.gov | p21-dependent signaling pathway. nih.gov |
| Prostate | PC-3, LnCaP, DU-145 | Induced apoptosis, suppressed angiogenesis. mdpi.com | Abrogation of NF-κB signaling, suppression of VEGFR2-mediated pathways. mdpi.com |
| Breast | MCF-7, BT-474 | Inhibited proliferation, motility, and invasion; induced apoptosis. archivesofmedicalscience.comarchivesofmedicalscience.com | Suppression of EGFR/PI3K/Akt signaling. archivesofmedicalscience.com |
| Pancreatic | AsPC-1, PANC-28, MIA PaCa-2 | Inhibited proliferation, induced apoptosis, sensitized cells to gemcitabine. plos.org | Inhibition of NF-κB pathway. plos.org |
| Glioblastoma | U251, U87-MG, A172, LN319 | Inhibited proliferation, migration, and invasion; induced apoptosis. nih.govresearchgate.net | G2/M cell cycle arrest, regulation of p21/FOXM1/cyclin B1 pathway. researchgate.net |
| Leukemia | HL-60, K562, MOLT-4 | Induced differentiation and apoptosis. mdpi.comnih.gov | Caspase-mediated pathways. mdpi.com |
Inhibition of Tumorigenesis and Metastasis in Xenograft Models
The antitumor effects of AKBA observed in cell culture have been corroborated by in vivo studies using xenograft models, where human cancer cells are implanted into immunodeficient mice.
Colorectal Cancer: In an orthotopic mouse model of human colorectal cancer, oral administration of AKBA was found to dose-dependently inhibit tumor growth. nih.govnih.gov This was accompanied by a reduction in ascites and distant metastasis to the liver, lungs, and spleen. nih.gov The treatment led to a downregulation of markers for proliferation (Ki-67), microvessel density (CD31), and various inflammatory and survival biomarkers. nih.govnih.gov Furthermore, AKBA was shown to modulate the expression of tumor-suppressive microRNAs, let-7 and miR-200, in these tumors. nih.govoup.com
Pancreatic Cancer: In an orthotopic nude mouse model of human pancreatic cancer, oral administration of AKBA significantly inhibited tumor growth and metastasis to the spleen, liver, and lungs. plos.org The antitumor activity was enhanced when combined with gemcitabine. Immunohistochemical analysis of the tumors revealed a decrease in the expression of proliferation marker Ki-67, microvessel density marker CD31, and other key proteins involved in cancer progression like COX-2, MMP-9, and CXCR4. plos.org
Glioblastoma: The in vivo anti-tumor activity of AKBA has also been evaluated in a xenograft mouse model using human glioblastoma cells (U87-MG). researchgate.net Oral administration of AKBA significantly suppressed the tumorigenicity of these cells. researchgate.net In another study, the combination of AKBA with radiation therapy was shown to suppress glioblastoma tumor growth more effectively than either treatment alone. nih.govplos.org This combined treatment resulted in anti-angiogenic and anti-proliferative effects within the tumors. nih.govplos.org
| Cancer Type | Xenograft Model | Key Findings | Biomarker Modulation |
|---|---|---|---|
| Colorectal | Orthotopic HCT116 cells in nude mice | Inhibited tumor growth and metastasis to liver, lungs, and spleen. nih.govnih.gov | Downregulation of Ki-67, CD31, NF-κB, COX-2, Bcl-2. Upregulation of let-7 and miR-200. nih.govnih.govnih.gov |
| Pancreatic | Orthotopic human pancreatic cancer cells in nude mice | Inhibited tumor growth and metastasis. Enhanced gemcitabine efficacy. plos.org | Downregulation of Ki-67, CD31, COX-2, MMP-9, CXCR4. plos.org |
| Glioblastoma | Subcutaneous U87-MG cells in nude mice | Suppressed tumor growth. researchgate.net Combination with radiation showed enhanced tumor inhibition. nih.govplos.org | Anti-angiogenic and anti-proliferative effects. nih.govplos.org |
Immunomodulatory Research in Disease Models
Beyond its direct anticancer effects, this compound and its derivatives have been investigated for their ability to modulate the immune system, which can have significant implications for both cancer therapy and the treatment of autoimmune diseases.
Regulation of Immune Cell Differentiation (e.g., Th17 cells)
A key aspect of AKBA's immunomodulatory activity is its influence on the differentiation of T helper (Th) cells, particularly the pro-inflammatory Th17 subset.
Research has demonstrated that AKBA can reduce the differentiation of human CD4+ T cells into Th17 cells. nih.govresearchgate.net This effect is significant as Th17 cells are implicated in the pathogenesis of several autoimmune diseases. The mechanism behind this is believed to involve the blockade of IL-1β-mediated signaling, which is crucial for Th17 cell differentiation. nih.govresearchgate.net Specifically, AKBA may prevent the phosphorylation of IL-1 receptor-associated kinase 1 (IRAK1) and subsequently decrease the phosphorylation of STAT3, a transcription factor essential for Th17 development. nih.gov
Impact on Immune Cell Activation and Function
In addition to influencing differentiation, boswellic acids also impact the activation and function of mature immune cells.
Furthermore, AKBA can inhibit the production of various pro-inflammatory cytokines by immune cells. By suppressing the activation of key signaling pathways like NF-κB, AKBA can reduce the expression of cytokines such as TNF-α, IL-1β, and IL-6, which are central to inflammatory processes. tandfonline.com
Neuropharmacological and Neuroprotective Studies
The therapeutic potential of this compound extends to the nervous system, where it has been shown to possess both neuropharmacological and neuroprotective properties.
AKBA has demonstrated neuroprotective effects in various experimental models of neurological diseases and injury. It has been found to be beneficial in models of Alzheimer's disease, Parkinson's disease, and ischemia-reperfusion injury. mdpi.com The compound is reported to improve memory and cognitive dysfunction. mdpi.comnih.gov
One of the key mechanisms underlying its neuroprotective action is the activation of the Nrf2/HO-1 signaling pathway. mdpi.comnih.govresearchgate.net This pathway plays a crucial role in the cellular defense against oxidative stress. By upregulating the antioxidant proteins Nrf2 and HO-1, AKBA can protect neurons from oxidative damage, a common feature in many neurodegenerative disorders and ischemic brain injury. mdpi.comresearchgate.net
In models of multiple sclerosis, AKBA has been shown to promote neuroprotection, reduce oxidative stress, and decrease neuroinflammation. mdpi.combrieflands.com It can improve myelination and motor function. brieflands.com In a rat model of scopolamine-induced memory impairment, AKBA was found to prevent learning and memory dysfunction by modulating the cholinergic system, reducing oxidative stress, and affecting apoptotic markers. rjsocmed.com
Furthermore, AKBA has shown protective effects against glutamate-induced neuronal injury and oxygen-glucose deprivation, conditions that mimic ischemic stroke. ptfarm.plresearchgate.net It can reduce cell death and oxidative stress in neuronal and endothelial cells under these conditions. ptfarm.plresearchgate.net The compound has also been shown to play a role in promoting nerve regeneration and reducing brain edema. nih.gov
| Condition/Model | Key Findings | Proposed Mechanisms of Action |
|---|---|---|
| Ischemic Brain Injury (MCAO model) | Reduced infarct volume, decreased apoptosis, improved neurological scores. researchgate.net | Activation of Nrf2/HO-1 defense pathway. researchgate.net |
| Multiple Sclerosis (Cuprizone/EB model) | Improved myelination, reduced demyelination, improved motor function. mdpi.combrieflands.com | Antioxidant, neuroprotective, and anti-inflammatory properties; activation of Nrf2 pathway. mdpi.combrieflands.com |
| Scopolamine-induced Amnesia | Prevented learning and memory dysfunction. rjsocmed.com | Modulation of BDNF, cholinergic system, oxidative stress, and apoptotic markers. rjsocmed.com |
| LPS-induced Neuroinflammation | Reversed behavioral dysfunction, decreased pro-inflammatory markers. nih.gov | Modulation of miRNA-155 and SOCS-1 expression. nih.gov |
| Oxygen-Glucose Deprivation | Protected neural cells from injury and increased cell viability. ptfarm.plresearchgate.net | Antioxidant properties, reduction of reactive oxygen species. ptfarm.plresearchgate.net |
Promotion of Nerve Repair and Regeneration
Acetyl-11-keto-β-boswellic acid (AKBA), a key active component of Boswellia resin, has demonstrated significant potential in promoting the repair and regeneration of peripheral nerves in preclinical models. nih.govnih.gov In a rat model of sciatic nerve crush injury, administration of AKBA was found to stimulate nerve repair. nih.govnih.gov This was evidenced by improvements in the sciatic functional index, a measure of nerve function recovery. nih.gov
Genomic sequencing in these models revealed that AKBA treatment is associated with the phagosome pathway and a notable upregulation of brain-derived neurotrophic factor (BDNF) expression within the neurotrophic factor signaling pathway. nih.gov Further investigation at the molecular level showed that AKBA administration led to a marked decrease in myeloperoxidase expression, an enzyme associated with inflammation, while significantly increasing the expression of BDNF, nerve growth factor (NGF), and nerve growth factor receptor (NGFR). researchgate.net These molecular changes are believed to contribute to the observed promotion of myelin sheath and axon regeneration in the injured sciatic nerve. nih.govresearchgate.net
Mechanistically, AKBA has been shown to promote the proliferation of Schwann cells, which are crucial for peripheral nerve regeneration. nih.govmdpi.com This pro-proliferative effect is thought to be mediated through the activation of the ERK signaling pathway. nih.govmdpi.com Additionally, proteomic analysis has indicated that AKBA influences the expression of proteins involved in regulating the actin cytoskeleton, such as CDC42, Rac1, and RhoA. mdpi.com Specifically, AKBA upregulates CDC42 and Rac1 while downregulating RhoA expression, a combination that is known to promote axonal regeneration. mdpi.com
Table 1: Effects of AKBA on Nerve Repair and Regeneration
| Finding | Model System | Key Outcomes | Citation |
|---|---|---|---|
| Promotion of nerve repair | Rat sciatic nerve crush injury | Improved sciatic functional index | nih.gov |
| Upregulation of neurotrophic factors | Rat sciatic nerve crush injury | Increased BDNF, NGF, and NGFR expression | nih.govresearchgate.net |
| Schwann cell proliferation | In vitro and rat models | Activation of ERK signaling pathway | nih.govmdpi.com |
| Modulation of cytoskeleton proteins | Rat sciatic nerve injury | Upregulation of CDC42 and Rac1, downregulation of RhoA | mdpi.com |
Attenuation of Ischemic Brain Injury
Both 11-keto-β-boswellic acid (KBA) and its acetylated form, acetyl-11-keto-β-boswellic acid (AKBA), have shown neuroprotective effects in preclinical models of ischemic brain injury. nih.govmdpi.comchemfaces.com In a rat model of middle cerebral artery occlusion (MCAO), a common model for stroke, treatment with AKBA significantly reduced infarct volumes and the number of apoptotic cells, while improving neurological scores. nih.govnih.gov Similarly, post-treatment with KBA in the same model also resulted in reduced infarct volumes and apoptotic cells, along with improved neurological outcomes. chemfaces.com
The neuroprotective mechanism of both KBA and AKBA in ischemic brain injury appears to involve the activation of the nuclear factor erythroid-2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) defense pathway. nih.govmdpi.comchemfaces.comnih.gov Treatment with either compound led to an increase in the expression of Nrf2 and HO-1 in brain tissues. nih.govchemfaces.com In vitro studies using primary cultured cortical neurons or astrocytes subjected to oxygen and glucose deprivation (OGD), which mimics ischemic conditions, further support this mechanism. nih.govchemfaces.comnih.gov In these cell cultures, both KBA and AKBA provided protection against OGD-induced oxidative insult by increasing the expression of Nrf2 and HO-1. nih.govchemfaces.com The protective effects of these compounds were diminished when Nrf2 or HO-1 were knocked down, confirming their crucial role in the observed neuroprotection. nih.gov
Amelioration of Demyelination and Associated Brain Disorders
Acetyl-11-keto-beta-boswellic acid (AKBA) has shown promise in preclinical models of demyelinating diseases like multiple sclerosis (MS). brieflands.commdpi.comnih.gov In a cuprizone-induced demyelination mouse model, AKBA administration prevented weight loss, improved motor coordination as measured by the rotarod test, and significantly reduced the rate of demyelination in the corpus callosum. brieflands.comresearchgate.net This was accompanied by an increase in the number of oligodendrocytes, the cells responsible for myelination in the central nervous system. brieflands.comresearchgate.net
Similarly, in an experimental autoimmune encephalomyelitis (EAE) mouse model of MS, AKBA treatment alleviated the clinical severity of the disease, suppressed inflammation, reduced demyelination, and decreased leukocyte infiltration and gliosis in the central nervous system. nih.govresearchgate.net The therapeutic effects of AKBA in these models are attributed to its neuroprotective and anti-inflammatory properties. brieflands.comnih.gov
The underlying mechanism for these benefits appears to involve the upregulation of the Nrf2/HO-1 signaling pathway, which plays a protective role against oxidative stress and inflammation. mdpi.comnih.gov In an ethidium (B1194527) bromide-induced experimental model of MS, AKBA treatment upregulated the levels of Nrf2 and HO-1 in the brain. mdpi.comnih.gov Furthermore, AKBA was found to increase the levels of myelin basic protein (MBP) in the brain homogenate while decreasing its levels in the cerebrospinal fluid (CSF), indicating a restoration of myelin. mdpi.com It also modulated apoptotic markers by increasing the anti-apoptotic protein Bcl-2 and decreasing the pro-apoptotic protein Bax. mdpi.com
Inhibition of Neuroinflammation in Central Nervous System
Acetyl-11-keto-β-boswellic acid (AKBA) exhibits potent anti-inflammatory effects within the central nervous system (CNS). phypha.irnih.gov In a mouse model of lipopolysaccharide (LPS)-induced neuroinflammation, AKBA treatment was shown to attenuate the noxious impacts of LPS. phypha.ir This protective effect was associated with a decrease in the levels of inflammatory cytokines. phypha.ir
Pre-treatment with AKBA in a rat model of LPS-induced neuroinflammation led to improved levels of the anti-inflammatory cytokine IL-10 in the hippocampus. nih.gov Concurrently, it reduced the levels of pro-inflammatory cytokines IL-6 and TNF-α, as well as nitric oxide (NO) and glial fibrillary acidic protein (GFAP), a marker of astrocyte activation. nih.gov These findings suggest that AKBA can create a more favorable balance between pro-inflammatory and anti-inflammatory cytokines. nih.gov
The anti-inflammatory actions of AKBA are also linked to its ability to inhibit the 5-lipoxygenase (5-LOX) enzyme, which is involved in the production of inflammatory leukotrienes. phypha.irnih.gov By inhibiting 5-LOX, AKBA can reduce inflammation. nih.gov Furthermore, AKBA has been found to suppress the activation of the complement system. nih.gov
Effects on Neurotoxicity and Cognitive Functions
Acetyl-11-keto-β-boswellic acid (AKBA) has demonstrated neuroprotective effects against neurotoxicity and has shown the potential to improve cognitive function in preclinical studies. nih.govsci-hub.se In a transgenic mouse model of Alzheimer's disease (APPswe/PS1dE9), treatment with AKBA resulted in a significant improvement in learning and memory deficits. sci-hub.se This was accompanied by a dramatic decrease in cerebral amyloid-β (Aβ) levels and plaque burden. sci-hub.se
The mechanisms underlying these cognitive benefits involve the modulation of both oxidative stress and inflammatory pathways. sci-hub.se AKBA treatment led to a profound alleviation of oxidative stress and inflammation in the brains of the Alzheimer's model mice. sci-hub.se It also reduced the number of activated glial cells and synaptic defects. sci-hub.se At the molecular level, AKBA was found to suppress the processing of amyloid precursor protein (APP) by inhibiting the expression of beta-site APP cleaving enzyme 1 (BACE1), which is responsible for producing Aβ. sci-hub.se
Furthermore, AKBA's neuroprotective effects are linked to the Nrf2/HO-1 and nuclear factor-kappa B (NF-κB) signaling pathways. sci-hub.se In the Alzheimer's model mice, AKBA treatment increased the expression of nuclear Nrf2 and total HO-1, which are involved in the antioxidant response. sci-hub.se Simultaneously, it decreased the phosphorylation of IκBα and p65, key components of the pro-inflammatory NF-κB pathway. sci-hub.se
Strategies for Glioma Inhibition
Both 11-keto-β-boswellic acid (KBA) and its acetylated analog, acetyl-11-keto-β-boswellic acid (AKBA), have been investigated for their anti-glioma properties in preclinical settings. mdpi.comnih.govresearchgate.net AKBA has been shown to inhibit the growth of glioblastoma (GBM) cells, the most aggressive type of primary brain tumor. nih.govresearchgate.netplos.org
In vitro studies using human glioblastoma cell lines, such as U251 and U87-MG, have demonstrated that AKBA inhibits cell proliferation, migration, invasion, and colony formation. nih.gov It also induces mitochondrial-dependent apoptosis, a form of programmed cell death, in these cancer cells. nih.gov The induction of apoptosis is associated with the activation of caspase 3/7 and the cleavage of PARP, a key protein in DNA repair. nih.govplos.org
The anti-proliferative effects of AKBA on glioblastoma cells are linked to its ability to arrest the cell cycle at the G2/M phase. nih.gov This is achieved by regulating the p21/FOXM1/cyclin B1 pathway. nih.gov AKBA treatment leads to a decrease in the expression of key cell cycle proteins such as p-CDK1 and cyclin B1. nih.gov Additionally, AKBA inhibits mitosis in glioblastoma cells by downregulating the Aurora B/TOP2A pathway. nih.gov
Furthermore, AKBA has been shown to possess anti-tumor activity in vivo. nih.govresearchgate.netplos.org In a xenograft mouse model using the human glioblastoma cell line U87-MG, AKBA treatment suppressed tumor growth. nih.gov The combination of AKBA with radiation treatment has also been shown to inhibit glioblastoma tumor cells, suggesting a potential synergistic effect. plos.org
Table 2: Preclinical Anti-Glioma Activity of AKBA
| Activity | Model System | Key Findings | Citation |
|---|---|---|---|
| Inhibition of cell proliferation | Human glioblastoma cell lines (U251, U87-MG) | Decreased DNA synthesis | nih.gov |
| Induction of apoptosis | Human glioblastoma cell lines | Increased caspase 3/7 activity, cleaved-caspase 3, and cleaved PARP | nih.govplos.org |
| Cell cycle arrest | Human glioblastoma cell lines | Arrest at G2/M phase, regulation of p21/FOXM1/cyclin B1 pathway | nih.gov |
| Inhibition of tumor growth | Xenograft mouse model (U87-MG) | Suppressed tumor growth | nih.gov |
| Synergistic effect with radiation | In vitro and in vivo models | Enhanced inhibition of glioblastoma cells | plos.org |
Management of Brain Edema
Boswellia serrata extracts, which contain 11-keto-β-boswellic acid and its analogs, have been investigated for their potential in managing brain edema, particularly peritumoral edema associated with brain tumors. nih.govnih.govnafkam.no In 2002, the European Medicines Agency classified a Boswellia serrata resin extract as an "orphan drug" for the treatment of brain edema resulting from brain tumors. nih.govunimore.itresearchgate.net
The anti-inflammatory properties of acetyl-11-keto-β-boswellic acid (AKBA) are believed to play a significant role in its ability to reduce brain edema. nih.govunimore.it Preclinical and clinical observations suggest that boswellic acids may be a promising treatment for peritumoral edema. nih.gov Some studies have indicated that Boswellia extracts can significantly reduce cerebral edema in patients undergoing radiation therapy for brain tumors. nafkam.noresearchgate.net
Antimicrobial and Antibiofilm Research
11-Keto-β-boswellic acid (KBA) and its acetylated analog, acetyl-11-keto-β-boswellic acid (AKBA), have demonstrated significant antimicrobial properties in preclinical studies. nih.govnih.govd-nb.info These pentacyclic triterpenoids, derived from the gum resin of Boswellia species, are recognized for their potent biological activities, including efficacy against a range of pathogenic microorganisms. nih.govnih.govd-nb.info
Research has highlighted the potent antibacterial effects of AKBA, identifying it as the most active among several boswellic acid compounds tested against various bacterial pathogens. nih.govd-nb.inforesearchgate.net Studies have shown its efficacy particularly against Gram-positive bacteria. nih.govd-nb.inforesearchgate.net In one study, AKBA exhibited a minimum inhibitory concentration (MIC) range of 2-8 μg/ml against 112 pathogenic bacterial isolates, including various staphylococcal species. nih.govd-nb.inforesearchgate.net Another investigation focused on oral cavity pathogens found that AKBA had an inhibitory effect with MIC values of 2-4 μg/ml against all tested bacteria, including Streptococcus mutans, Enterococcus faecium, Enterococcus faecalis, and Actinomyces viscosus. nih.govresearchgate.net
The antibacterial action of AKBA is concentration-dependent and has been described as bacteriostatic. d-nb.infonih.gov The mechanism appears to involve the disruption of the microbial membrane structure. nih.govnih.govresearchgate.net This is supported by findings of increased uptake of propidium (B1200493) iodide and leakage of materials that absorb light at 260 and 280 nm from Staphylococcus aureus cells treated with AKBA. nih.govnih.govresearchgate.net While highly effective against Gram-positive bacteria, boswellic acid compounds, including AKBA, have shown little to no activity against Gram-negative bacteria up to tested concentrations of 128 μg/ml. d-nb.info
Table 1: Minimum Inhibitory Concentration (MIC) of Acetyl-11-keto-β-boswellic Acid (AKBA) against Various Pathogens
| Pathogen | MIC Range (μg/ml) | Reference |
| Gram-positive bacterial pathogens (112 isolates) | 2-8 | nih.govd-nb.inforesearchgate.net |
| Staphylococcus aureus ATCC 29213 | 2-8 | nih.govresearchgate.net |
| Oral cavity pathogens | 2-4 | nih.govresearchgate.net |
| Streptococcus mutans ATCC 25175 | 2-4 | nih.gov |
| Actinomyces viscosus | 2-4 | nih.gov |
| Enterococcus faecium | 2-4 | nih.gov |
| Enterococcus faecalis | 2-4 | nih.gov |
| Streptococcus sanguis | 2-4 | nih.gov |
| Prevotella intermedia | 2-4 | nih.gov |
| Porphyromonas gingivalis | 2-4 | nih.gov |
Biofilms, structured communities of bacteria, are notoriously difficult to treat due to their inherent resistance to antibiotics. nih.gov AKBA has demonstrated significant capabilities in both inhibiting the formation of new biofilms and reducing pre-existing ones. nih.govresearchgate.netnih.govresearchgate.net
Studies have shown that AKBA effectively inhibits biofilm formation by pathogens such as S. aureus and Staphylococcus epidermidis. nih.govnih.govresearchgate.net Similarly, it has been found to prevent biofilm generation by oral pathogens S. mutans and A. viscosus. nih.govresearchgate.net Beyond prevention, AKBA also reduces the structure of preformed biofilms created by these bacteria. nih.govresearchgate.netnih.govresearchgate.net The mechanisms underlying this antibiofilm activity are linked to the disruption of the bacterial membrane. nih.govresearchgate.netmdpi.com
A significant challenge in antimicrobial therapy is the development of bacterial resistance. Research suggests that AKBA may help mitigate this issue. In studies involving S. mutans, AKBA prevented the emergence of resistant mutants at a concentration of 8 times its MIC. nih.govresearchgate.net
Furthermore, boswellic acid extracts have shown a synergistic or additive effect when combined with conventional antibiotics. mdpi.com For instance, a positive additive effect was observed with a combination of boswellic acid extract and erythromycin (B1671065) against Enterococcus faecalis. mdpi.com This suggests that these compounds could potentially be used to enhance the efficacy of existing antibiotics and combat the rise of drug-resistant strains. mdpi.com AKBA also demonstrates a significant post-antibiotic effect (PAE), a period during which bacterial growth remains suppressed after brief exposure to the antimicrobial agent. nih.govresearchgate.netnih.gov Against S. aureus, it showed a PAE of 4.8 hours at twice the MIC, while against S. mutans, the PAE was 5.7 hours at the same relative concentration. nih.govresearchgate.netnih.gov
Disruption of Biofilm Formation and Structure
Cardioprotective Research
Preclinical evidence points to the potential of 11-keto-β-boswellic acid to protect the heart, particularly in the context of diabetes-related complications. nih.govnih.gov
Diabetic cardiomyopathy is a major complication of diabetes mellitus, characterized by structural and functional damage to the heart muscle, independent of coronary artery disease. nih.gove-dmj.orgresearchgate.net A study using a rat model of streptozotocin-induced diabetes found that AKBA offered protection against the development of diabetic cardiomyopathy. nih.govnih.gov Treatment with AKBA improved both the structure and the systolic and diastolic functions of the left ventricles in the diabetic rats. nih.govnih.gov
The protective mechanism is primarily attributed to the activation of AMP-activated protein kinase (AMPK), a crucial cellular energy sensor. nih.govnih.gov AMPK activation plays a key role in regulating metabolism, reducing oxidative stress, and mitigating inflammation, all of which are implicated in the pathology of diabetic cardiomyopathy. nih.govresearchgate.net The study demonstrated that the cardioprotective effects of AKBA were abolished when an AMPK inhibitor was co-administered, confirming the central role of this pathway. nih.govnih.gov
In the diabetic heart, energy metabolism is significantly altered; there is an over-reliance on fatty acid oxidation and a suppression of glucose utilization. researchgate.net This metabolic inflexibility contributes to cardiac dysfunction. researchgate.nete-dmj.org AKBA was found to address this imbalance by improving both glucose and fatty acid oxidation in the hearts of diabetic rats. nih.govnih.gov
The compound stimulated the activities of key enzymes involved in glucose metabolism, including phosphofructokinase (PFK) and pyruvate (B1213749) dehydrogenase (PDH). nih.govnih.gov Simultaneously, it modulated fatty acid metabolism by stimulating acetyl-CoA carboxylase (ACC) and increasing levels of malonyl-CoA, which in turn reduces the activity of carnitine palmitoyltransferase I (CPT1), the rate-limiting enzyme for fatty acid entry into mitochondria for oxidation. nih.govnih.gov This dual action helps restore metabolic flexibility to the diabetic heart. nih.govnih.gov
Table 2: Effect of 11-Keto-β-boswellic Acid (AKBA) on Cardiac Metabolic Enzymes in a Rat Model of Diabetic Cardiomyopathy
| Metabolic Enzyme/Molecule | Function | Effect of AKBA Treatment | Reference |
| Phosphofructokinase (PFK) | Key regulatory enzyme in glycolysis | Stimulated activity | nih.govnih.gov |
| Pyruvate Dehydrogenase (PDH) | Links glycolysis to the citric acid cycle | Stimulated activity | nih.govnih.gov |
| Acetyl-CoA Carboxylase (ACC) | Catalyzes the synthesis of malonyl-CoA | Stimulated activity | nih.govnih.gov |
| Malonyl-CoA | Inhibits CPT1, regulating fatty acid oxidation | Increased levels | nih.govnih.gov |
| Carnitine Palmitoyltransferase I (CPT1) | Rate-limiting step for mitochondrial fatty acid oxidation | Reduced levels | nih.govnih.gov |
Hepatoprotective Research
Mitigation of Toxin-Induced Liver Damage
Research into the therapeutic potential of 11-keto-β-boswellic acid (KBA) and its analogs has revealed significant hepatoprotective properties, particularly in the context of liver damage induced by various toxins. The primary focus of these investigations has been on acetyl-11-keto-β-boswellic acid (AKBA), a potent anti-inflammatory derivative. researchgate.netnih.gov Studies have demonstrated the efficacy of these compounds in mitigating liver injury from drug-induced hepatotoxicity and metabolic endotoxemia associated with conditions like non-alcoholic fatty liver disease (NAFLD). researchgate.netacs.org
The protective mechanisms of AKBA are multifaceted, involving the regulation of inflammatory cascades, reduction of oxidative stress, and modulation of lipid metabolism. nih.govnih.gov In preclinical models of liver injury, AKBA has shown the ability to preserve liver architecture and function. nih.gov
One area of significant findings is in drug-induced liver injury, where AKBA and its synthetic hybrids have been shown to counteract the hepatotoxic effects of substances like acetaminophen (B1664979) (APAP). acs.orgnih.gov APAP toxicity is a common cause of acute liver failure, and the protective effects of AKBA are attributed to its ability to suppress inflammatory responses and oxidative damage. acs.orgnih.gov Specifically, AKBA-based compounds have been observed to normalize levels of pro-inflammatory cytokines and restore depleted antioxidant defenses in liver cells exposed to APAP. acs.orgnih.gov
In the context of NAFLD, a condition characterized by fat accumulation in the liver that can lead to inflammation and damage, AKBA has demonstrated therapeutic benefits. researchgate.netnih.gov It has been shown to improve serum markers of liver health and reduce hepatic steatosis, or fat accumulation, in animal models of NAFLD induced by a high-fructose diet. researchgate.netnih.gov The mechanisms underlying these effects include the suppression of genes involved in inflammation and fat storage. researchgate.netnih.gov
Furthermore, research has elucidated the role of AKBA in modulating key cellular signaling pathways involved in liver homeostasis. For instance, it has been found to influence the activity of AMP-activated protein kinase (AMPK), a central regulator of cellular energy, and to interact with pathways such as the PI3K and EGFR pathways, which are involved in cell survival and tissue repair. researchgate.netacs.org
The following tables summarize the key findings from preclinical studies on the hepatoprotective effects of AKBA in toxin-induced liver damage.
Table 1: Effect of Acetyl-11-keto-β-boswellic Acid (AKBA) on Acetaminophen (APAP)-Induced Hepatotoxicity in HepG2 Cells
| Parameter | APAP-Treated Cells | APAP + AKBA Hybrid (Compound 5b) | APAP + AKBA Hybrid (Compound 18) | Reference |
| Oxidative Stress Markers | ||||
| Superoxide Dismutase (SOD) (U/mg) | 31 | 73 (at 10 µM) | Not Specified | nih.gov |
| Reduced Glutathione (GSH) | Significantly decreased | Normalized | Normalized | acs.org |
| Malondialdehyde (MDA) | Significantly increased | Significantly reduced | Significantly reduced | acs.org |
| Inflammatory Markers | ||||
| TNF-α Gene Expression | Elevated | Reduced | Reduced | acs.org |
This table is interactive. You can sort and filter the data.
Table 2: Effects of Acetyl-11-keto-β-boswellic Acid (AKBA) in a High Fructose Diet (HFrD)-Induced NAFLD Rat Model
| Parameter | HFrD Control Group | HFrD + AKBA Treatment Group | Reference |
| Serum Liver Enzymes | |||
| Alanine Aminotransferase (ALT) | Elevated | Improved | researchgate.netnih.gov |
| Aspartate Aminotransferase (AST) | Elevated | Improved | researchgate.netnih.gov |
| Lipid Metabolism | |||
| Hepatic Steatosis | Present | Improved | researchgate.netnih.gov |
| PPAR-γ Gene Expression | Upregulated | Suppressed | researchgate.netnih.gov |
| Inflammatory Markers | |||
| Inflammasome Complex Genes | Upregulated | Suppressed | researchgate.netnih.gov |
This table is interactive. You can sort and filter the data.
Structure Activity Relationship Sar Investigations of 11 Keto Beta Boswellic Acid
Correlation of Chemical Structure with Biological Potency
The biological potency of KBA is largely determined by key functional groups on its pentacyclic triterpene framework. The presence of a keto group at the C-11 position and a carboxyl group at the C-24 position are critical determinants of its activity.
Research has consistently shown that the 11-keto moiety is essential for significant inhibitory activity against several inflammatory enzymes. thieme-connect.com For instance, the 11-keto group is crucial for the potent inhibition of 5-lipoxygenase (5-LOX), an enzyme central to the production of pro-inflammatory leukotrienes. thieme-connect.commedchemexpress.com Boswellic acids that lack this keto function are considerably weaker or incomplete inhibitors of 5-LOX. thieme-connect.com Similarly, both KBA and AKBA demonstrate inhibitory activity against cyclooxygenase-1 (COX-1), whereas boswellic acids without the 11-keto group show weak to no inhibition. thieme-connect.com
The presence of a free hydroxyl group at the C-3 position in KBA also influences its biological profile. Studies have shown that this C-3 hydroxyl group appears to be a determinant for the inhibition of lipopolysaccharide (LPS) induced effects. thieme-connect.com However, in some contexts, such as cytotoxicity against certain tumor cell lines, a free C-3 hydroxyl group can lower the activity compared to its acetylated form. chemfaces.com
The carboxyl group at C-24 is another crucial feature. Modifications at this site, such as the formation of amides or glycosidic esters, have been a primary strategy for developing derivatives with altered and often enhanced biological activities. chemfaces.comresearchgate.nettandfonline.com
Comparative Analysis of Isomeric Forms (e.g., α-KBA vs. β-KBA)
Boswellic acids exist as two primary constitutional isomers: the α-form, which has an oleanane-type structure, and the β-form, which possesses an ursane-type structure. nih.govresearchgate.net These isomers differ only in the position of two methyl groups on ring E of the pentacyclic system. nih.gov For a long time, it was believed that the pharmacologically significant keto-boswellic acids only existed as the β-isomer. nih.gov However, recent research has identified and characterized 11-keto-α-boswellic acid (α-KBA). nih.govresearchgate.net
Comparative studies have revealed that the isomeric form has a significant impact on biological efficacy. In the context of cytotoxicity against triple-negative human breast cancer cells (MDA-MB-231), the β-isomer of KBA (β-KBA) was found to be more effective than its α-counterpart (α-KBA). nih.gov This suggests that the ursane-type skeleton of β-KBA contributes more effectively to its cytotoxic action in this specific cell line. The higher efficacy of the β-isomer also correlates with increased lipophilicity, which may lead to better cellular permeability. nih.gov
The table below presents a comparative analysis of the cytotoxic efficacy of α-KBA and β-KBA against a human breast cancer cell line.
Table 1: Comparative Cytotoxicity of KBA Isomers
| Compound | Cell Line | IC₅₀ (µM) |
|---|---|---|
| 11-keto-α-boswellic acid (α-KBA) | MDA-MB-231 | 42.0 ± 4.6 |
| 11-keto-β-boswellic acid (β-KBA) | MDA-MB-231 | > α-KBA (More effective) |
Data sourced from a study on triple-negative breast cancer cells. nih.gov
Influence of Acetylation on Pharmacological Efficacy
The acetylation of the hydroxyl group at the C-3 position, converting KBA to 3-O-acetyl-11-keto-β-boswellic acid (AKBA), profoundly enhances its pharmacological potency against a range of biological targets. dypvp.edu.in This structural modification generally increases the compound's lipophilicity and affinity for its molecular targets. thieme-connect.com
In-silico and experimental studies have confirmed that AKBA is often the most potent of the major boswellic acids. dypvp.edu.in The addition of the acetyl group at C-3 increases the affinity of the molecule for the effector site on enzymes like 5-LOX. thieme-connect.com For example, while KBA is a potent inhibitor of 5-LOX, AKBA is consistently reported to be even more efficient, with lower IC₅₀ values. thieme-connect.com
This enhanced efficacy is also observed in anti-cancer studies. AKBA typically demonstrates more pronounced inhibitory effects on DNA, RNA, and protein synthesis in cancer cells compared to KBA. thieme-connect.com Furthermore, when comparing isomeric forms, the acetylated β-isomer (β-AKBA) was found to be the most effective cytotoxic agent against triple-negative breast cancer cells, indicating that both the β-configuration and C-3 acetylation contribute to maximal potency. nih.gov
Table 2: Influence of Acetylation on Enzyme Inhibition
| Compound | Target Enzyme | IC₅₀ (µM) |
|---|---|---|
| 11-keto-β-boswellic acid (KBA) | Cyclooxygenase-1 (COX-1) | 14 |
| 3-O-acetyl-11-keto-β-boswellic acid (AKBA) | Cyclooxygenase-1 (COX-1) | 6 |
| 11-keto-β-boswellic acid (KBA) | Cathepsin G (catG) | 3.7 |
| 3-O-acetyl-11-keto-β-boswellic acid (AKBA) | Cathepsin G (catG) | 0.6 |
Data sourced from a review on the prospects of boswellic acids. thieme-connect.com
Rational Design of Derivatives for Enhanced Bioactivity
The therapeutic potential of KBA is limited by factors such as poor aqueous solubility and consequently low bioavailability. phytopurify.comresearchgate.net This has prompted significant research into the rational design of KBA derivatives to overcome these limitations and enhance bioactivity. The primary sites for chemical modification are the hydroxyl group at C-3 and the carboxylic acid group at C-24. researchgate.netacs.org
A major challenge in the development of KBA as a therapeutic agent is its lipophilic nature and poor water solubility. nih.gov To address this, several strategies have been employed:
Glycosylation: One successful approach involves the synthesis of glycosides. Researchers have prepared glucosyl and maltosyl derivatives of KBA by attaching sugar moieties to the C-24 carboxyl group. nih.gov This modification resulted in compounds, such as 11-keto-β-boswellic acid-24-O-β-D-glucopyranoside, that are significantly more water-soluble (up to 10% w/w) than the parent compound, which is a crucial step towards improving bioavailability. nih.gov
Salt Formation: The preparation of water-soluble salts by reacting the carboxylic acid group with a base is another strategy. The formation of diethylamine (B46881) salts of boswellic acids has been explored to develop formulations for topical use. dypvp.edu.in Similarly, creating sodium and potassium salts of AKBA has been patented as a method to produce water-soluble versions for anti-inflammatory applications. tandfonline.com
Formulation Technologies: Beyond direct chemical modification, advanced formulation strategies such as encapsulation with beta-cyclodextrin, creating solid lipid nanoparticles, and developing supersaturable self-nanoemulsifying systems have been investigated to improve the solubility and absorption of boswellic acids. dypvp.edu.inresearchgate.netualberta.ca
Rational design of KBA derivatives also focuses on modifying its structure to increase affinity and specificity for particular biological targets.
Modification at C-24: The C-24 carboxylic acid is a key site for modification. The introduction of an amide functionality at this position has been shown to improve cytotoxicity against various human tumor cell lines. chemfaces.comnih.gov Docking studies for derivatives designed as inhibitors of the transcription factor FOXM1, a target in glioblastoma, revealed that an amide moiety at the C-24 position was essential for improving activity and creating key interactions within the protein's active site. nih.govresearchgate.net This strategy holds potential for discovering new classes of triterpenoids that can inhibit cancer cell proliferation. researchgate.netnih.gov
Modification at C-3: The C-3 position is another critical point for derivatization. Studies have shown that attaching different groups to the C-3 position of the A ring can enhance anti-tumor activity compared to the parent compound. researchgate.net For instance, the synthesis of novel hybrids of AKBA, where various biocompatible linkers are used to conjugate it with other molecules, has yielded compounds with superior anti-inflammatory activity. acs.org
Synergistic and Combination Therapeutic Strategies Involving 11 Keto Beta Boswellic Acid
Synergistic Interactions with Other Natural Compounds (e.g., Z-Guggulsterone)
Research has explored the synergistic effects of KBA when combined with other natural compounds, a strategy rooted in traditional medicine practices. researchgate.net For instance, the combination of KBA, a key component of Frankincense, and Z-Guggulsterone (Z-GS), from Myrrh, has been investigated for its enhanced therapeutic effects in cerebrovascular diseases like ischemic stroke. researchgate.netnih.govnih.gov
A study utilizing single-cell transcriptomics revealed that the combination of KBA and Z-GS synergistically regulates inflammatory responses in microglia and cellular metabolism and ferroptosis in astrocytes within the ischemic penumbra. researchgate.netnih.gov This cooperative modulation of gene expression profiles in specific brain cell types highlights a sophisticated mechanism of synergy. nih.gov The study identified Spp1 as a hub target for the synergistic action of the KBA and Z-GS combination, suggesting a potential therapeutic target for ischemic stroke. researchgate.netnih.gov This research provides a modern scientific basis for the traditional use of these two natural products in combination. researchgate.netnih.gov
Another area of interest is the combination of boswellic acids with curcumin, the active compound in turmeric. Both substances are known to modulate inflammatory pathways, including those mediated by nuclear factor kappa B (NF-κB), and have shown additive or synergistic effects in preclinical models and clinical trials for managing osteoarthritis pain. nih.gov
Potentiation of Conventional Chemotherapeutic Agents (e.g., Cisplatin)
A significant area of research focuses on the ability of AKBA to enhance the efficacy of conventional chemotherapeutic drugs, potentially reducing drug resistance and side effects. springermedizin.de One of the most studied combinations is AKBA with cisplatin (B142131), a platinum-based chemotherapy agent used for various cancers. springermedizin.denih.govnih.gov
In non-small cell lung cancer (NSCLC), AKBA has been shown to enhance the sensitivity of cancer cells to cisplatin. nih.govnih.gov The combination treatment more effectively inhibited cell viability, clone formation, and the growth of three-dimensional tumor spheroids compared to cisplatin alone. nih.govnih.gov Mechanistically, this synergy involves the induction of cell cycle arrest at the G0/G1 phase, increased apoptosis, and suppression of autophagy, all mediated through a p21-dependent signaling pathway. nih.govnih.gov
Similarly, in prostate cancer cells, AKBA has demonstrated a synergistic cytotoxic effect when combined with cisplatin. springermedizin.de Isobologram analysis confirmed that the combination leads to a greater-than-additive effect in reducing cancer cell survival. springermedizin.de The underlying mechanisms include the induction of apoptosis, evidenced by increased Bax/Bcl2 ratio and caspase activation, and cell cycle arrest at the G0/G1 phase. springermedizin.de AKBA also downregulates the Notch signaling pathway, which is implicated in cancer progression and drug resistance. springermedizin.de
The potential of AKBA to subvert cisplatin resistance has also been noted in the context of ovarian cancer, highlighting its broad applicability as a chemosensitizer. aacrjournals.org
| Cancer Type | Cell Lines | Observed Synergistic Effects | Key Molecular Mechanisms | Reference |
|---|---|---|---|---|
| Non-Small Cell Lung Cancer (NSCLC) | A549 | Enhanced inhibition of cell viability and clone formation; Increased apoptosis. | Induction of G0/G1 cell cycle arrest; Suppression of autophagy via p21-dependent signaling. | nih.govnih.gov |
| Prostate Cancer | DU145 | Synergistically enhanced cytotoxicity. | Induction of apoptosis (increased Bax/Bcl2 ratio); G0/G1 cell cycle arrest; Downregulation of Notch signaling. | springermedizin.de |
| Ovarian Cancer | A2780, A2780cis, UWB1.289 | Potential to subvert cisplatin resistance; Induction of DNA damage and G2/M arrest. | Cytotoxicity, induction of DNA damage and apoptosis. | aacrjournals.org |
Multi-Targeted Approaches for Complex Diseases
The chemical structure and biological activity of 11-keto-beta-boswellic acid and its derivatives lend themselves to multi-targeted therapeutic strategies for complex diseases like cancer. archivesofmedicalscience.com Unlike therapies that target a single molecule, KBA and AKBA can modulate multiple signaling pathways simultaneously, which is advantageous for treating diseases characterized by intricate and redundant pathological mechanisms. archivesofmedicalscience.comsymbiosisonlinepublishing.com
In cancer, AKBA has been shown to exert its anti-tumor effects by targeting several key oncogenic pathways. oup.com These include the inhibition of 5-lipoxygenase (5-LOX) and the suppression of transcription factors like nuclear factor-kappaB (NF-κB), which are pivotal in inflammation, cell proliferation, and survival. oup.complos.orgnih.gov For example, in glioblastoma, combining AKBA with radiation therapy led to a more significant inhibitory effect on tumor growth than either treatment alone. plos.orgnih.gov This was associated with the modulation of the NF-ĸB signaling pathway, anti-angiogenic effects, and induction of apoptosis. plos.orgnih.gov
Furthermore, AKBA can downregulate the expression of the CXCR4 chemokine receptor in pancreatic cancer cells, a key mediator of tumor metastasis. nih.gov By inhibiting this receptor, AKBA has the potential to disrupt the migration of cancer cells to distant organs. nih.gov In colorectal cancer, AKBA's anti-tumor effects are partly mediated by its ability to upregulate the expression of the let-7 and miR-200 microRNA families, which in turn modulate the expression of their target oncogenes. oup.com
The ability of AKBA to modulate multiple pathways, such as the PI3K/Akt/mTOR, STAT3, and Notch signaling pathways, underscores its potential as a multi-targeted agent for complex diseases. springermedizin.dedovepress.comfrontiersin.org This multi-pronged approach not only addresses the primary tumor growth but also associated processes like angiogenesis and metastasis. archivesofmedicalscience.complos.orgnih.gov
| Cancer Type | Targeted Pathway/Molecule | Therapeutic Outcome | Reference |
|---|---|---|---|
| Glioblastoma | NF-κB signaling | Enhanced anti-tumor effect with radiation, apoptosis induction. | plos.orgnih.gov |
| Pancreatic Cancer | CXCR4 chemokine receptor | Suppression of cancer cell invasion and metastasis. | nih.gov |
| Colorectal Cancer | let-7 and miR-200 microRNA families | Inhibition of tumor growth. | oup.com |
| Gastric Cancer | PTEN/Akt/COX-2 signaling | Inhibition of proliferation and induction of apoptosis. | wjgnet.com |
| Prostate Cancer | Notch signaling | Antiproliferative effect, chemosensitization to cisplatin. | springermedizin.de |
Advanced Analytical Methodologies for 11 Keto Beta Boswellic Acid Research
Chromatographic Techniques for Separation and Quantification
Chromatography is the cornerstone for the separation and quantification of KBA from the complex mixture of triterpenoids present in Boswellia extracts.
High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC)
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of boswellic acids. ijper.orgscispace.com Reversed-phase HPLC methods are particularly common, offering robust and reproducible separation. A typical HPLC system for KBA analysis employs a C18 column and a mobile phase consisting of an acidified aqueous solution and an organic solvent, such as acetonitrile (B52724) or methanol (B129727). scispace.comasianpubs.org Gradient elution is often necessary to resolve the various boswellic acids, which have similar structures and polarities. ijper.orgasianpubs.org For instance, one method utilized a gradient program with 0.1% phosphoric acid in water and acetonitrile, achieving a retention time for KBA of approximately 7.02 minutes. asianpubs.org Another established method reported a retention time of 4.30 minutes using a mobile phase of methanol and water (pH 4.0). scispace.com
Ultra-High Performance Liquid Chromatography (UHPLC) represents an evolution of HPLC, utilizing smaller particle-sized columns (typically under 2 µm) to achieve faster run times, higher resolution, and improved sensitivity. magtechjournal.comextrasynthese.com A UHPLC method was developed to determine the content of KBA and its acetylated form, 3-O-acetyl-11-keto-β-boswellic acid (AKBA), demonstrating the feasibility and reliability of this advanced technique for quantitative purposes. magtechjournal.com Modernizing HPLC methods to UHPLC can significantly reduce analysis time to under 10 minutes while maintaining effective separation of the key boswellic acids. extrasynthese.com
| Technique | Column | Mobile Phase | Detection Wavelength | Retention Time (KBA) | Key Findings | Reference |
|---|---|---|---|---|---|---|
| HPLC | Not specified | Gradient: Acetonitrile and 0.1% v/v phosphoric acid in water | 210 nm & 248 nm | 7.02 ± 0.06 min | Successfully separated six boswellic acids. | asianpubs.org |
| HPLC | Not specified | Gradient: 0.1% phosphoric acid in water (A) and acetonitrile (B) | 250 nm | Not specified | Quantified KBA content in an extract at 3.03%. | ijper.org |
| HPLC | Not specified | Methanol and water (pH 4.0) | 260 nm | 4.30 min | LOD for KBA was 2.33 µg/mL; Linear range was 11.66–58.30 µg/mL. | scispace.com |
| UHPLC | C18 | Not specified | Not specified | Not specified | Established an accurate method for KBA and AKBA determination using a substitute reference substance. | magtechjournal.com |
High-Performance Thin-Layer Chromatography (HPTLC)
High-Performance Thin-Layer Chromatography (HPTLC) is a planar chromatographic technique that offers a high sample throughput and is cost-effective for the quantification of KBA. cabidigitallibrary.orgnih.gov The method involves applying the sample as a band on a silica (B1680970) gel 60F₂₅₄ plate, followed by development with a suitable mobile phase. cabidigitallibrary.org A common mobile phase for separating KBA consists of a mixture of non-polar and polar solvents, such as hexane, chloroform, and methanol, or hexane, ethyl acetate (B1210297), and toluene. ijper.orgnih.gov
Quantification is achieved through densitometric scanning of the developed plate in absorbance mode, typically at a wavelength of 254 nm or 260 nm, where KBA exhibits UV activity. cabidigitallibrary.orgnih.govwalshmedicalmedia.com The retention factor (Rf) value is used for identification; for KBA, reported Rf values include 0.25 and 0.39, depending on the specific solvent system used. ijper.orgwalshmedicalmedia.com HPTLC methods have been validated according to International Council for Harmonisation (ICH) guidelines and successfully applied for quantifying KBA in herbal extracts and human plasma. nih.govcabidigitallibrary.orgnih.gov For plasma analysis, a validated method demonstrated a limit of detection (LOD) of 8.75 ng/mL and a limit of quantification (LOQ) of 29.15 ng/mL. nih.gov
| Mobile Phase Composition (v/v/v/v) | Rf Value (KBA) | Detection Wavelength | Application | Reference |
|---|---|---|---|---|
| Glacial acetic acid:n-hexane:ethyl acetate:toluene (0.3:1:8:2) | 0.39 | 254 nm | Quantification in Boswellia serrata extract. | ijper.org |
| Hexane:chloroform:ethyl acetate (1:2:1) | 0.25 | 254 nm | Quantification in various Boswellia resin extracts. | walshmedicalmedia.com |
| Hexane:chloroform:methanol (5:5:0.5) | Not specified | 260 nm | Estimation in human plasma. | nih.gov |
Spectrometric Techniques for Structural Elucidation and Quantification
Spectrometric methods are indispensable for the structural confirmation and sensitive quantification of KBA, often used in conjunction with chromatographic separation.
Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS)
Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the analysis of KBA. acs.orgmdpi.com The technique provides molecular weight information, which aids in the definitive identification of the compound. Tandem Mass Spectrometry (MS/MS) further enhances selectivity and structural elucidation by fragmenting the parent ion and analyzing the resulting daughter ions. nih.govmdpi.com
Highly sensitive LC-MS/MS methods have been developed for the simultaneous determination of KBA and AKBA in complex biological matrices like plasma and brain tissue. acs.orgnih.gov One such method utilized atmospheric pressure chemical ionization (APCI) and demonstrated excellent linearity over a range of 5 to 1500 ng/mL in plasma. acs.orgnih.gov Electrospray ionization (ESI) is another common interface used for the analysis of boswellic acids. mdpi.comnih.gov The use of high-resolution mass spectrometry (HRMS) combined with higher-energy collision-induced dissociation (HCD) has been shown to reveal new fragmentation pathways, providing deeper structural insights into KBA and its isomers. mdpi.com
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is routinely used for the detection and quantification of KBA, particularly as a detector in HPLC systems. ijper.orgasianpubs.org The characteristic absorption of KBA in the UV region is due to its α,β-unsaturated keto group in the pentacyclic triterpene structure. asianpubs.orgmdpi.com The maximum absorbance (λmax) for KBA is typically observed around 247-250 nm in methanol or acetonitrile. asianpubs.orgmdpi.comnih.gov Different studies have used detection wavelengths ranging from 247 nm to 260 nm for quantification, depending on the specific mobile phase and analytical goals. scispace.comasianpubs.org The UV spectrum is a key parameter for compound identification and purity assessment in chromatographic analyses. ijper.orgasianpubs.org
Fourier Transform Infrared (FTIR) Spectroscopy for Tissue Analysis
Fourier Transform Infrared (FTIR) spectroscopy has emerged as a novel, non-destructive technique for analyzing the biochemical changes in tissues and evaluating the presence of compounds like KBA. biorxiv.orgdntb.gov.ua One study utilized FTIR reflectance spectroscopy combined with Principal Component Analysis (PCA) to assess the solubility and effects of KBA in the liver tissue of diabetic mice. biorxiv.orgdntb.gov.uanih.gov
In this application, liver tissue samples were scanned over a wavenumber range of 400-4000 cm⁻¹. dntb.gov.uanih.gov The resulting spectra provide a biochemical fingerprint of the tissue. The study found that KBA treatment led to distinct changes in the FTIR spectra, particularly in the peak intensities within the 950-1650 cm⁻¹ and 2009-3568 cm⁻¹ ranges. nih.gov The application of PCA to the spectral data allowed for clear differentiation between healthy, diabetic, and KBA-treated tissue samples. biorxiv.orgresearchgate.net This innovative approach demonstrates the potential of FTIR spectroscopy as a rapid and low-cost method to monitor the effects of KBA within a biological system at the tissue level. dntb.gov.uanih.gov
Advanced Omics Technologies for Mechanistic Insight
The exploration of the molecular mechanisms of 11-keto-β-boswellic acid (KBA) has been significantly advanced by the application of high-throughput "omics" technologies. These methodologies allow for a global analysis of molecules such as transcripts, proteins, and metabolites within a biological system, providing a comprehensive view of the perturbations induced by KBA.
Single-Cell Transcriptomics in Complex Biological Systems
Single-cell transcriptomics, specifically single-cell RNA sequencing (scRNA-seq), has emerged as a powerful tool to dissect the cellular heterogeneity and specific responses to KBA within complex tissues. researchgate.netmdpi.com This technology enables researchers to analyze the gene expression profiles of individual cells, offering a high-resolution map of cellular states and transitions. researchgate.net
A notable application of this technology involved the investigation of the synergistic effects of KBA and Z-Guggulsterone (Z-GS) in the context of ischemic stroke. nih.govresearchgate.net In this study, scRNA-seq was employed to analyze the cellular landscape of the ischemic penumbra in a mouse model. nih.govresearchgate.net The analysis identified fourteen distinct cell types, with microglia and astrocytes being the most abundant. nih.govresearchgate.net
Further analysis of these cell populations revealed distinct subtypes with specific roles. nih.gov For instance, Gene Set Variation Analysis (GSVA) indicated that different subtypes of microglia and astrocytes had varied functions in response to the KBA-Z-GS treatment. nih.govresearchgate.net The study also utilized pseudo-time trajectory analysis, which computationally orders cells along a developmental or response pathway. This analysis identified Slc1a2 and Timp1 as key fate transition genes regulated by the combined treatment. nih.govresearchgate.net
The research demonstrated that KBA, in synergy with Z-GS, modulated inflammatory reactions in microglia while also affecting cellular metabolism and ferroptosis in astrocytes. nih.govresearchgate.net A key finding was the identification of Secreted Phosphoprotein 1 (Spp1) as a central target of the synergistic action of KBA and Z-GS. nih.govresearchgate.net This level of detail in understanding cell-specific responses would be challenging to achieve with traditional bulk RNA sequencing methods. researchgate.net
Table 1: Key Findings from Single-Cell Transcriptomics Study of KBA and Z-Guggulsterone in Ischemic Stroke
| Finding | Description | Key Genes/Pathways Identified | Reference |
| Cellular Heterogeneity | Identified 14 distinct cell types in the ischemic penumbra, with microglia and astrocytes as the predominant types. | Not applicable | nih.govresearchgate.net |
| Subtype-Specific Functions | Re-clustering of microglia and astrocytes into six and seven subtypes, respectively, each showing distinct functional roles via GSVA. | Not applicable | nih.govresearchgate.net |
| Cell Fate Transition | Pseudo-time trajectory analysis revealed core genes regulated by the treatment that are involved in cellular fate transitions. | Slc1a2, Timp1 | nih.govresearchgate.net |
| Synergistic Mechanisms | KBA and Z-GS synergistically regulated inflammation in microglia and cellular metabolism and ferroptosis in astrocytes. | Inflammatory pathways, metabolic pathways, ferroptosis pathways | nih.govresearchgate.net |
| Hub Target Identification | An innovative drug-gene synergistic regulation pattern identified Spp1 as a hub target for the combined treatment. | Spp1 | nih.govresearchgate.net |
Proteomics and Metabolomics in Pathway Delineation
Proteomics and metabolomics are indispensable tools for delineating the biological pathways affected by 11-keto-β-boswellic acid and its derivatives. tandfonline.comtandfonline.commdpi.com These technologies provide a functional readout of the cellular state by quantifying proteins and small-molecule metabolites, respectively. mdpi.com While research focusing exclusively on KBA is still emerging, studies on the closely related compound 3-acetyl-11-keto-β-boswellic acid (AKBA) offer significant insights into the power of these methodologies for pathway analysis. nih.govnih.gov
Proteomic analyses have been instrumental in identifying the molecular targets and pathways modulated by AKBA. In a study on prostate cancer, proteomics identified 119 differentially expressed proteins in cancer cells treated with AKBA. nih.govacs.org These proteins were primarily enriched in pathways related to cancer, the IL-17 signaling pathway, the spliceosome, and the HIF-1 signaling pathway, suggesting that AKBA's anti-cancer effects are mediated through these routes. nih.govacs.org
Similarly, in the context of nonalcoholic fatty liver disease (NAFLD), proteomic and RNA sequencing analyses revealed that AKBA attenuates key pathways associated with lipid accumulation, inflammation, and fibrosis. nih.govresearchgate.net Mechanistically, these studies identified monoacylglycerol lipase (B570770) (MGLL) as a direct target of AKBA in hepatocytes. nih.govresearchgate.net
Metabolomic approaches, often coupled with network pharmacology, are increasingly being used to create a comprehensive fingerprint of the secondary metabolites in Boswellia resin and to understand their metabolic fate and effects. tandfonline.comtandfonline.com The metabolism of KBA itself has been studied in vitro, identifying major metabolic pathways such as hydroxylation. nih.gov Specifically, CYP3A4 was found to play a predominant role in the hydroxylation of KBA in humans. nih.gov The resulting hydroxylated metabolites were shown to retain moderate anti-inflammatory activity. nih.gov A study investigating β-boswellic acid in the context of osteoarthritis utilized proteomics, transcriptomics, and metabolomics to provide evidence of its therapeutic properties by inhibiting innate immune signaling pathways. mdpi.comnih.gov
These examples highlight how proteomics and metabolomics provide critical data for constructing a comprehensive picture of a compound's mechanism of action, from direct protein targets to broad pathway modulation.
Table 2: Application of Proteomics and Metabolomics in Boswellic Acid Research
| Omics Technology | Compound Studied | Biological Context | Key Pathways/Targets Identified | Reference |
| Proteomics | 3-acetyl-11-keto-β-boswellic acid (AKBA) | Prostate Cancer | IL-17 signaling pathway, HIF-1 signaling pathway | nih.govacs.org |
| Proteomics & RNA Sequencing | 3-acetyl-11-keto-β-boswellic acid (AKBA) | Nonalcoholic Fatty Liver Disease (NAFLD) | Lipid accumulation, inflammation, fibrosis pathways; Monoacylglycerol lipase (MGLL) | nih.govresearchgate.net |
| Metabolomics (in vitro) | 11-keto-β-boswellic acid (KBA) | Metabolism in human liver preparations | Hydroxylation (major pathway), catalyzed predominantly by CYP3A4 | nih.gov |
| Proteomics, Transcriptomics, & Metabolomics | β-boswellic acid (BBA) | Osteoarthritis | TLR4/IL1R signaling, NLRP3 inflammasome, MAPK p38/NFκB | mdpi.comnih.gov |
Q & A
Q. What are the primary anti-inflammatory mechanisms of KBA, and how can they be experimentally validated?
KBA inhibits 5-lipoxygenase (5-LOX), leukotriene synthesis, NF-κB activation, and TNF-α production . To validate these mechanisms:
- 5-LOX inhibition : Use enzyme activity assays (e.g., spectrophotometric monitoring of 5-LOX activity in cell lysates) .
- NF-κB pathway : Employ luciferase reporter assays in HEK293 cells or Western blotting to track IκBα degradation and p65 phosphorylation .
- TNF-α modulation : Measure cytokine levels via ELISA in LPS-stimulated macrophages .
Q. What in vivo models are suitable for studying KBA’s anti-inflammatory or organ-protective effects?
- Hepatic granuloma reduction : Use C57BL/6 mice infected with Schistosoma japonicum to assess KBA’s impact on liver pathology via histopathology and cytokine profiling .
- Cardioprotection : Streptozotocin-induced diabetic rat models can evaluate dose-dependent reductions in serum lactate dehydrogenase (LDH) and oxidative stress markers (e.g., MDA, SOD) .
Q. How should KBA be solubilized for in vitro studies, given its poor aqueous solubility?
KBA dissolves in DMSO (47.8 mM stock) but requires solubilization aids for biological assays:
- Formulation 1 : 10% DMSO + 40% PEG300 + 5% Tween80 + 45% saline for cell-based studies .
- Formulation 2 : 10% DMSO + 90% corn oil for in vivo administration .
Advanced Research Questions
Q. How do species-specific metabolic differences impact KBA’s bioactivity and translational relevance?
KBA undergoes deacetylation (to AKBA) and hydroxylation, with significant species variations:
- Human vs. animal models : Deacetylation occurs only in human hepatocytes, while hydroxylation patterns differ (e.g., 21-/20-hydroxylation in primates vs. 16-/30-hydroxylation in rodents) .
- Methodological recommendations : Use human primary hepatocytes for metabolite profiling (LC-MS/MS) and compare with animal-derived microsomes to identify species-specific metabolites .
Q. What experimental strategies address contradictions in KBA’s bioavailability and efficacy?
Despite low plasma levels (<1 μM), KBA shows efficacy in vivo. Potential explanations include:
- Local tissue accumulation : Use tissue-specific pharmacokinetic studies (e.g., LC-MS in liver or synovial fluid) .
- Metabolic activation : Test hydroxylated metabolites (e.g., 21-hydroxyl-KBA) in RAW264.7 cells for enhanced NF-κB inhibition .
- Synergistic effects : Combine KBA with AKBA or β-boswellic acid (BBA) in inflammatory models to assess additive mechanisms .
Q. How can researchers standardize Boswellia extracts to ensure reproducible KBA content across studies?
Boswellia resin composition varies by plant source and extraction method:
Q. What molecular targets explain KBA’s antitumor potential, and how can they be prioritized?
KBA derivatives (e.g., 3α-hexanoyloxy-KBA) enhance apoptosis in HL-60 leukemia cells via:
- Topoisomerase I/II inhibition : Assess DNA damage via comet assays or γ-H2AX staining .
- STAT3/NF-κB crosstalk : Use siRNA knockdown in tumor xenografts to validate pathway dependencies .
Data Contradiction Analysis
Q. Why do some studies report low plasma KBA levels despite observed in vivo efficacy?
- Hypothesis : Active metabolites (e.g., hydroxylated KBA) or local tissue effects may drive efficacy .
- Testing : Compare plasma vs. tissue KBA levels in diabetic rats using mass spectrometry imaging (MSI) .
Q. How can conflicting reports on AKBA vs. KBA potency be resolved?
- Dose-response comparisons : Test both compounds in parallel using 5-LOX inhibition assays and NF-κB reporter systems .
- Structural analysis : Perform molecular docking studies to compare binding affinities to 5-LOX or IκB kinase .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
